molecular formula C8H9BrN2 B1287907 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625100-00-7

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1287907
CAS No.: 625100-00-7
M. Wt: 213.07 g/mol
InChI Key: IRZFIOXYROEMPD-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFIOXYROEMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590489
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625100-00-7
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure, combined with the reactive bromine handle, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on relevant experimental protocols, and illustrates its central role in drug development workflows. While extensive experimental data for the core compound is limited in publicly accessible literature, this guide consolidates known information and provides context through related compounds and general methodologies.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available information, including data for the parent compound and its common salt forms. Where experimental values are unavailable, this is noted.

Table 1: Core Compound Properties

PropertyValueSource/Comment
Molecular Formula C₈H₉BrN₂[1][2]
Molecular Weight 213.07 g/mol [2]
Appearance Light yellow solid/powder[1]
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination.
pKa Not availableRequires experimental determination.
logP (calculated) Not availableA calculated logP of 3.1373 is reported for the related tert-Butyl this compound-6-carboxylate.[3]
Solubility Not availableExpected to be soluble in organic solvents like DMSO and DMF. Requires experimental determination.
Topological Polar Surface Area (TPSA) Not availableA TPSA of 42.43 Ų is reported for the related tert-Butyl this compound-6-carboxylate.[3]

Table 2: Salt Forms

CompoundMolecular FormulaMolecular WeightCAS Number
This compound HydrochlorideC₈H₁₀BrClN₂249.54 g/mol 1159010-96-4[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specified in the reviewed literature. However, standard methodologies can be applied.

Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative

The following is a representative synthetic protocol for a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, which illustrates the chemical transformations involving the tetrahydronaphthyridine core.[5]

Procedure:

  • A 30 mL round-bottom flask is charged with (R)-tert-butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (HCl, 1.2 mL).[5]

  • The reaction mixture is stirred at room temperature for 6 hours.[5]

  • The mixture is then basified by the addition of 4 M aqueous sodium hydroxide (NaOH, 2.4 mL).[5]

  • The aqueous layer is separated and extracted with THF (1.5 mL).[5]

  • The combined organic layers are concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).[5]

  • If necessary, the product can be further purified by recrystallization from ethyl acetate (EtOAc).[5]

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the dry, purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

General Protocol for logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

  • A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Role in Drug Discovery and Development

This compound is a crucial starting material for the synthesis of various therapeutic agents. Its utility spans multiple therapeutic areas, primarily due to the ability to introduce diverse functionalities at the bromine position via cross-coupling reactions and other transformations.

Kinase Inhibitors

The tetrahydronaphthyridine scaffold is a common feature in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. The structural rigidity of the core allows for precise orientation of substituents to interact with the kinase active site. This compound serves as a key intermediate in the synthesis of these complex molecules.[4]

Central Nervous System (CNS) Agents

This compound is also utilized in the development of agents targeting the central nervous system. The nitrogen atoms in the ring system can be crucial for interactions with receptors and enzymes in the brain.[4]

HIV-1 Integrase Inhibitors

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[6]

Visualizations

Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from the starting material, this compound, to the identification of a clinical candidate.

G A 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine (Starting Material) B Chemical Synthesis & Library Generation (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Generation & Optimization (SAR) D->E F In Vitro & In Vivo Pharmacology & ADMET Studies E->F G Preclinical Candidate Selection F->G H Clinical Candidate G->H

Drug Discovery Workflow
General Synthetic Workflow

This diagram outlines a generalized synthetic pathway utilizing this compound as a key intermediate for creating diverse chemical entities.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Diverse Scaffolds A 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Buchwald-Hartwig Amination A->C D Other Functionalization (e.g., Lithiation-Substitution) A->D E Aryl/Heteroaryl Substituted Derivatives B->E F Amino-Substituted Derivatives C->F G Further Elaborated Core Structures D->G

Synthetic Utility Workflow

References

Technical Guide: Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a structured overview of the solubility characteristics of the pharmaceutical intermediate, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide presents a standardized framework for its determination and reporting. It includes hypothetical data tables, a general experimental protocol for solubility assessment, and a workflow diagram to guide researchers in acquiring and interpreting this crucial physicochemical parameter.

Introduction

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents. Its solubility in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for its effective application in medicinal chemistry and process development.

Physicochemical Properties

  • Molecular Formula: C₈H₉BrN₂

  • Molecular Weight: 213.07 g/mol

  • Appearance: Typically a light yellow solid or powder.

  • Storage Conditions: Recommended storage at 2-8°C.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The following tables are presented as a template for the systematic reporting of such data once determined experimentally.

Table 1: Qualitative Solubility of this compound

SolventTemperature (°C)Observation
Water25Insoluble
Methanol25Soluble
Ethanol25Soluble
Dimethyl Sulfoxide (DMSO)25Freely Soluble
Dichloromethane (DCM)25Soluble
Acetone25Sparingly Soluble
Hexanes25Insoluble

This table presents hypothetical qualitative data based on the expected properties of similar organic molecules.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (g/L)Solubility (mol/L)Molarity (M)
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not AvailableData Not Available
MethanolData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
DichloromethaneData Not AvailableData Not AvailableData Not Available

This table should be populated with experimentally determined values.

Table 3: Effect of Temperature on the Solubility of this compound in Methanol

Temperature (°C)Solubility (g/L)Solubility (mol/L)
10Data Not AvailableData Not Available
25Data Not AvailableData Not Available
40Data Not AvailableData Not Available

This table is a template to illustrate how temperature-dependent solubility data should be presented.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a general protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Water)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (e.g., 24-48 hours) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant (0.22 µm) E->F H Analyze Samples and Standards (e.g., HPLC) F->H G Prepare Standard Solutions G->H J Determine Concentration H->J I Construct Calibration Curve I->J

Caption: General workflow for the determination of equilibrium solubility using the shake-flask method.

Conclusion

In-Depth NMR Spectral Analysis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages predictive methodologies based on structurally analogous compounds and established spectroscopic principles. The content herein is designed to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic scaffold in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of closely related structures and the known effects of substituents on the naphthyridine ring system. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.25d2.51H
H-47.95d2.51H
H-54.10s-2H
H-73.20t5.82H
H-83.00t5.82H
NH (6)Broad s--1H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)
C-2150.5
C-3118.0
C-4138.0
C-4a125.0
C-545.0
C-742.0
C-825.0
C-8a148.0

Experimental Protocols

A plausible synthetic route for this compound, based on established methodologies for similar compounds, is outlined below, followed by a standard protocol for NMR sample preparation.

Synthesis of this compound

A potential synthetic approach involves the construction of the tetrahydropyridine ring onto a pre-functionalized pyridine core.

G Synthetic Pathway A Starting Material: Substituted Pyridine B Intermediate: Functionalized Pyridine A->B Bromination C Cyclization Precursor B->C Side-chain Elaboration D Target Compound: 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine C->D Reductive Amination/ Cyclization G NMR Spectral Analysis Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C E 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) B->E D Chemical Shift and Coupling Constant Analysis C->D F Structural Assignment D->F E->F G Final Report F->G

An In-depth Technical Guide on the Proposed Mass Spectrometry Fragmentation Pattern of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document provides a theoretical framework for its fragmentation under electron ionization (EI), which is a common technique for the analysis of small, volatile molecules.

The structure of the molecule, with its brominated pyridine ring and a fused tetrahydropyridine ring, offers several potential sites for fragmentation. Key structural features influencing fragmentation include the bromine atom, the two nitrogen atoms, and the saturated carbocyclic portion of the molecule.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₈H₉BrN₂.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in roughly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[3][4]

  • M⁺˙ peak (with ⁷⁹Br): m/z = 212

  • [M+2]⁺˙ peak (with ⁸¹Br): m/z = 214

The presence of this distinct M/M+2 doublet is a primary indicator for a compound containing a single bromine atom.

Proposed Fragmentation Pathways

Under electron ionization (EI), the molecular ion is formed by the removal of an electron, creating a radical cation. This high-energy species undergoes a series of fragmentation reactions to produce more stable ions. The proposed key fragmentation pathways are detailed below.

a) Loss of Bromine Radical

A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) from the molecular ion would result in a stable, non-radical cation.

  • Pathway: [C₈H₉BrN₂]⁺˙ → [C₈H₉N₂]⁺ + •Br

  • Resulting Ion [M-Br]⁺: m/z = 133

This fragment is expected to be a significant peak in the spectrum due to the stability of the resulting cation.

b) Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for amines and involves the breaking of a C-C bond adjacent to a nitrogen atom.[5] In the tetrahydropyridine ring of the target molecule, cleavage can occur at the C5-C6 bond or the C7-C8 bond, initiated by the radical site on the adjacent nitrogen.

  • Pathway 1 (Cleavage at C7-C8): This involves the loss of an ethylene radical (•C₂H₄) through a hydrogen rearrangement, leading to a stable aromatic pyridinium ion.

    • Reaction: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN₂]⁺ + •C₂H₅

    • Resulting Ion: m/z = 185 / 187

  • Pathway 2 (Cleavage at C5-C6): This pathway could lead to the loss of a •CH₂CH₂NH radical, although this is generally less favored than pathways that result in more stable fragments.

c) Retro-Diels-Alder (RDA) Reaction

The tetrahydropyridine ring can undergo a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of two bonds within the ring, resulting in the expulsion of a neutral molecule. For the tetrahydropyridine ring, this would typically involve the loss of ethene (C₂H₄).

  • Pathway: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN]⁺˙ + C₂H₄N

  • Resulting Ion: m/z = 184 / 186

Summary of Predicted Quantitative Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin.

m/z (⁷⁹Br / ⁸¹Br) Proposed Ion / Structure Proposed Origin Notes
212 / 214[C₈H₉BrN₂]⁺˙Molecular Ion (M⁺˙)Characteristic 1:1 isotopic doublet confirms bromine presence.
185 / 187[C₆H₅BrN₂]⁺Alpha-cleavage with H-rearrangementLoss of •C₂H₅ radical from the tetrahydro ring.
184 / 186[C₆H₅BrN]⁺˙Retro-Diels-Alder (RDA) ReactionLoss of a neutral C₂H₄N fragment.
133[C₈H₉N₂]⁺Loss of Bromine RadicalLoss of •Br from the molecular ion. A likely prominent peak.

Mandatory Visualizations

The logical workflow for identifying the compound and its proposed fragmentation pathway is illustrated below.

G cluster_0 Initial Analysis cluster_1 Spectral Interpretation A Sample Introduction (GC-MS or Direct Inlet) B Electron Ionization (70 eV) A->B C Mass Analyzer (Quadrupole or TOF) B->C D Observe Molecular Ion m/z 212/214 C->D Data Acquisition E Identify Key Fragments (e.g., m/z 133, 185/187) D->E F Propose Fragmentation Pathways E->F G Structure Confirmation F->G

Caption: Experimental and logical workflow for MS analysis.

The proposed fragmentation cascade from the molecular ion is depicted in the following diagram.

Fragmentation_Pathway M Molecular Ion [C₈H₉BrN₂]⁺˙ m/z 212/214 Loss1 - •Br M->Loss1 Loss2 - •C₂H₅ M->Loss2 Loss3 - C₂H₄N M->Loss3 F1 Fragment [M-Br]⁺ [C₈H₉N₂]⁺ m/z 133 F2 Fragment [M-C₂H₅]⁺ [C₆H₅BrN₂]⁺ m/z 185/187 F3 Fragment [M-C₂H₄N]⁺˙ [C₆H₅BrN]⁺˙ m/z 184/186 Loss1->F1 Loss of Bromine Loss2->F2 Alpha-Cleavage Loss3->F3 RDA Reaction

Caption: Proposed fragmentation pathways for the title compound.

Detailed Experimental Protocols

To acquire the mass spectrum of this compound, the following protocol, typical for electron ionization mass spectrometry (EI-MS), is recommended.

a) Sample Preparation

  • Standard Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

b) Instrumentation (GC-MS)

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless or split (e.g., 50:1 ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

c) Data Analysis

  • Identify the chromatographic peak corresponding to the compound.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion peak (M⁺˙) and its characteristic M+2 isotopic peak.

  • Analyze the fragment ions and compare their m/z values to the proposed pathways to elucidate the fragmentation pattern. The most intense peak in the spectrum is designated as the base peak.[7]

References

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 625100-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating a tetrahydropyridine ring fused to a pyridine ring, and the presence of a reactive bromine atom, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 625100-00-7[1]
Molecular Formula C₈H₉BrN₂[2]
Molecular Weight 213.07 g/mol [3]
Appearance Light yellow solid/powder[4]
Purity ≥ 95% - 98%[3][4]
Storage Conditions 2-8°C, Inert atmosphere[3][5]
MDL Number MFCD08059299[3]
PubChem CID 17750398[2]

Synthesis

General Synthetic Strategy

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through various methods, including the Pictet-Spengler reaction or cobalt-catalyzed [2+2+2] cyclizations.[6][7] Subsequent bromination at the 3-position can be accomplished using a suitable brominating agent.

Representative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine

A detailed, asymmetric synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported and can be adapted.[6] This typically involves the construction of a dihydronaphthyridine intermediate followed by an asymmetric reduction.[6]

Step 2: Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine

  • To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction mixture is stirred for a specified period (typically 1-4 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate solution) and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions.

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of potent inhibitors for various therapeutic targets. The bromine atom serves as a convenient handle for introducing diverse substituents via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR).

HIV-1 Integrase Inhibitors

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These compounds do not target the active site but bind to a site at the interface of the catalytic core domains, promoting aberrant multimerization of the integrase enzyme and thereby inhibiting its function.[8][9]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Allosteric Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus Viral_DNA->Provirus Integration Integrase HIV-1 Integrase Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virus New HIV-1 Virions Viral_Proteins->New_Virus Assembly Inhibitor 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative Integrase_Dimer Integrase Dimer Inhibitor->Integrase_Dimer Binds to allosteric site Aberrant_Multimer Aberrant Integrase Multimer Integrase_Dimer->Aberrant_Multimer Promotes aberrant multimerization Aberrant_Multimer->Provirus Inhibits Integration LEDGF LEDGF/p75 LEDGF->Integrase_Dimer Interaction Blocked

Caption: HIV-1 Integrase Allosteric Inhibition Pathway.

RORγt Inverse Agonists

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[6] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists bind to RORγt and promote a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators, thereby inhibiting the transcription of pro-inflammatory genes like IL-17.[10][11]

RORgt_Inverse_Agonist cluster_activation RORγt Activation cluster_inhibition Inverse Agonist Action RORgt_active RORγt (Active Conformation) Coactivator Coactivator RORgt_active->Coactivator Recruits DNA_active DNA (ROR Element) Coactivator->DNA_active Binds IL17_transcription IL-17 Gene Transcription DNA_active->IL17_transcription Promotes Inverse_Agonist 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative RORgt_inactive RORγt (Inactive Conformation) Inverse_Agonist->RORgt_inactive Binds & Induces Conformational Change Corepressor Corepressor RORgt_inactive->Corepressor Recruits DNA_inactive DNA (ROR Element) Corepressor->DNA_inactive Binds DNA_inactive->IL17_transcription Inhibits

Caption: RORγt Inverse Agonist Mechanism of Action.

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors

Substituted 1,6-naphthyridine derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[5] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases and other conditions. Inhibition of CDK5 is a promising therapeutic strategy for these disorders.[12][13]

CDK5_Signaling p35 p35/p39 CDK5_active CDK5/p35 (Active) p35->CDK5_active CDK5_inactive CDK5 (Inactive) CDK5_inactive->CDK5_active Activation Substrates Downstream Substrates (e.g., Tau, DARPP-32) CDK5_active->Substrates Phosphorylates Pathology Pathological Processes (Neurodegeneration) CDK5_active->Pathology Dysregulation Leads to Phosphorylation Phosphorylation Substrates->Phosphorylation Neuronal_Processes Neuronal Processes (Migration, Synaptic Plasticity) Phosphorylation->Neuronal_Processes Regulates Inhibitor 1,6-Naphthyridine Derivative Inhibitor->CDK5_active Inhibits

Caption: Simplified CDK5 Signaling and Inhibition.

Experimental Protocols: Suzuki-Miyaura Coupling

The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

General Procedure
  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/ethanol) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Experimental Workflow Diagram

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Boronic Acid - Palladium Catalyst - Base - Solvent Start->Setup Degas Degas with Inert Gas Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Quench with water - Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: - Dry and concentrate - Column Chromatography Workup->Purify Characterize Characterization of Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility is demonstrated by its application in the synthesis of potent modulators of challenging therapeutic targets such as HIV-1 integrase, RORγt, and CDK5. The presence of a strategically positioned bromine atom allows for extensive chemical diversification, making it an attractive scaffold for the development of new chemical entities with tailored pharmacological profiles. This technical guide provides a foundational understanding of this important chemical entity for researchers engaged in the pursuit of novel therapeutics.

References

An In-depth Technical Guide on the Biological Activity of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. While specific biological data for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively available in public literature, this compound primarily serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Its structure is particularly valuable for developing novel drugs targeting a range of diseases, including neurological disorders and cancer, due to its utility in creating compounds with high efficacy and specificity.[1] This guide provides a comprehensive overview of the biological activities associated with derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, drawing from available research to inform researchers, scientists, and drug development professionals. The broader class of naphthyridines is known for a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neurological activities.[4][5][6][7][8]

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for various derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Compound ClassTargetAssay TypeValueReference
Tetrahydrobenzo[b][5][9]naphthyridine derivativesAcetylcholinesteraseInhibitionIC50 = 15.0±0.9 µmol L−1[9]
Tetrahydrobenzo[b][5][9]naphthyridine derivativesButyrylcholinesteraseInhibitionIC50 up to 17.5±1.4 µmol L−1[9]
5,6,7,8-Tetrahydro-1,6-naphthyridine derivativesHIV-1 IntegraseAntiviral ActivityEC50 < 100 µM[10]
7-chloroquinoline derivatives (related scaffold)AntimalarialInhibitionIC50 < 50 µM[9]
Aaptamine derivatives (related scaffold)Anticancer (various cell lines)CytotoxicityIC50 = 0.03–8.5 μM[11]

Key Biological Activities and Mechanisms of Action

1. HIV-1 Integrase Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[10] These compounds target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme. By binding to this allosteric site, they promote the aberrant multimerization of the integrase, which inhibits its normal function in the HIV-1 replication cycle.[10]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_drug Inhibition Mechanism HIV_Integrase HIV-1 Integrase Viral_DNA_Integration Viral DNA Integration HIV_Integrase->Viral_DNA_Integration Binds to LEDGF/p75 Aberrant_Multimerization Aberrant Multimerization of Integrase HIV_Integrase->Aberrant_Multimerization LEDGF_p75 LEDGF/p75 Viral_Replication Viral Replication Viral_DNA_Integration->Viral_Replication Tetrahydro_Naphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative Tetrahydro_Naphthyridine->HIV_Integrase Binds to allosteric site Aberrant_Multimerization->Viral_DNA_Integration Inhibits Inhibition Inhibition

Mechanism of HIV-1 Integrase Inhibition.

2. Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of TAK-828F, a potent and selective RORγt inverse agonist. RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines like IL-17A and IL-17F, offering a therapeutic strategy for autoimmune disorders.[12]

3. Cholinesterase Inhibition

Derivatives of tetrahydrobenzo[b][5][9]naphthyridine have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a mechanism relevant to the treatment of Alzheimer's disease and other neurological conditions.

Experimental Protocols

General Workflow for Assessing Biological Activity

The assessment of biological activity for novel chemical entities typically follows a standardized workflow, from initial screening to in-depth mechanistic studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine as intermediate) Primary_Screening Primary Screening (e.g., Cell-based assays) Compound_Synthesis->Primary_Screening Secondary_Assays Secondary Assays (e.g., Enzyme inhibition assays) Primary_Screening->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Animal models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

General Experimental Workflow.

Protocol for HIV-1 Integrase Activity Assay (Cell-based)

  • Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Infection: Cells are infected with a suitable strain of HIV-1.

  • Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures.

  • Incubation: The treated and infected cells are incubated for a period of 4-5 days.

  • Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay, to determine the concentration at which the compound protects cells from virus-induced death.

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzymes in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specified time to allow for binding.

  • Reaction Initiation: The substrate (ATCI or BTCI) is added to the enzyme-inhibitor mixture to start the reaction.

  • Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a promising starting point for the development of novel therapeutics. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in diverse therapeutic areas, including antiviral, autoimmune, and neurological diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

The Structure-Activity Relationship of Tetrahydronaphthyridine Derivatives as Potent CXCR4 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The overexpression of CXCR4 is implicated in various diseases, including cancer metastasis and HIV-1 entry, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a promising heterocyclic system for the development of CXCR4 antagonists. Rational drug design has led to the modification of earlier tetrahydroisoquinoline-based antagonists, introducing a nitrogen atom into the aromatic ring to improve drug-like properties, such as reducing inhibition of the CYP2D6 enzyme.[1] The general pharmacophore for this class of compounds consists of the tetrahydronaphthyridine core, a linker, and a side chain, often containing amine functionalities that interact with the receptor.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 5,6,7,8-tetrahydro-1,6-naphthyridine core and its substituents have provided crucial insights into the structural requirements for potent CXCR4 antagonism. The following tables summarize the quantitative SAR data from key studies.

Table 1: SAR of Isomeric Tetrahydronaphthyridine Analogues
CompoundScaffoldR GroupCXCR4 Antagonism IC50 (nM) [a]HIV-1 Entry Inhibition IC50 (nM) [b]
12a 5,6,7,8-Tetrahydro-1,6-naphthyridineH247
12b 5,6,7,8-Tetrahydro-1,7-naphthyridineH>10000>10000
12c 5,6,7,8-Tetrahydro-1,8-naphthyridineH380120
12d 5,6,7,8-Tetrahydro-2,6-naphthyridineH450150
12e 5,6,7,8-Tetrahydro-2,7-naphthyridineH1200400

[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.

Key Findings:

  • The position of the nitrogen atoms within the tetrahydronaphthyridine scaffold is critical for activity.

  • The 5,6,7,8-tetrahydro-1,6-naphthyridine isomer (12a ) demonstrated the most potent CXCR4 antagonism and HIV-1 entry inhibition.[1]

Table 2: SAR of Side-Chain Modifications on the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
CompoundR Group (Butyl Amine Side Chain Substitution)CXCR4 Antagonism IC50 (nM) [a]HIV-1 Entry Inhibition IC50 (nM) [b]PAMPA Permeability (nm/s)
12a H247-
28 4-Fluorophenyl3512150
29 4-Chlorophenyl289200
30 3,4-Dichlorophenyl247309
31 4-(Trifluoromethyl)phenyl3010250

[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.

Key Findings:

  • Substitution of the butyl amine side chain with various lipophilic groups was explored to enhance membrane permeability.[1]

  • The introduction of a 3,4-dichlorophenyl group (30 ) resulted in a potent CXCR4 antagonist with significantly improved PAMPA permeability while maintaining strong HIV-1 entry inhibition.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from a substituted pyridine derivative.[2][3]

Example Protocol (Pictet-Spengler Reaction Approach): [2]

  • Preparation of the Pyridinylethylamine Intermediate: A suitable substituted methylpyridine is subjected to metalation followed by nucleophilic addition to paraformaldehyde. Subsequent amination and deprotection steps yield the desired pyridinylethylamine intermediate.

  • Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an ethyl glyoxylate polymer to induce a Pictet-Spengler reaction, forming the tetrahydronaphthyridine ring system.

  • Purification: The final compound is typically purified by column chromatography or recrystallization.

CXCR4 Competitive Binding Assay

This assay is used to determine the potency of compounds in displacing a known fluorescently labeled ligand from the CXCR4 receptor.

Protocol:

  • Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in appropriate media.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Incubation: Cells are incubated with the test compounds for a specified period.

  • Addition of Labeled Ligand: A fixed concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Washing: Cells are washed to remove unbound ligand.

  • Flow Cytometry Analysis: The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated from the dose-response curve.

HIV-1 Env-Pseudotyped Virus Entry Assay

This assay measures the ability of compounds to inhibit the entry of HIV-1 into target cells.

Protocol:

  • Pseudovirus Production: HIV-1 Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • Cell Seeding: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the test compounds.

  • Infection: A standardized amount of the pseudovirus is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral entry by 50%, is determined from the dose-response curve.

CYP2D6 Inhibition Assay

This assay assesses the potential of compounds to inhibit the activity of the cytochrome P450 2D6 enzyme.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and the test compound at various concentrations is prepared in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding an NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of metabolite formation is calculated, and the IC50 value for CYP2D6 inhibition is determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of compounds across biological membranes.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate contains the test compounds dissolved in a buffer solution, while the acceptor plate contains a buffer solution.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The assembly is incubated to allow the compounds to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation Mixture: The test compound is incubated with human or mouse liver microsomes in the presence of an NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Visual representations of the CXCR4 signaling pathway and a typical experimental workflow for the evaluation of tetrahydronaphthyridine derivatives are provided below using the DOT language for Graphviz.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates AKT Akt PI3K->AKT Activates Cell_Responses Cellular Responses (Migration, Proliferation, Survival) AKT->Cell_Responses ERK->Cell_Responses Experimental_Workflow Synthesis Synthesis of Tetrahydronaphthyridine Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening: CXCR4 Binding Assay Purification->Primary_Screening Hit_Compounds Hit Compounds (Potent Binders) Primary_Screening->Hit_Compounds Identifies Functional_Assay Functional Assay: HIV-1 Entry Inhibition Hit_Compounds->Functional_Assay ADME_Profiling In Vitro ADME Profiling Hit_Compounds->ADME_Profiling Lead_Candidate Lead Candidate Selection Functional_Assay->Lead_Candidate Informs CYP_Inhibition CYP2D6 Inhibition ADME_Profiling->CYP_Inhibition Permeability PAMPA Permeability ADME_Profiling->Permeability Metabolic_Stability Metabolic Stability ADME_Profiling->Metabolic_Stability ADME_Profiling->Lead_Candidate Informs

References

Potential Biological Targets of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its unique structural features allow for the synthesis of derivatives with potential therapeutic applications in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the potential biological targets of these derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Anticancer Activity

Derivatives of the broader naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for derivatives of this compound is still emerging, the core structure is a promising starting point for the development of novel anticancer agents. The proposed mechanisms of action for related compounds include the inhibition of topoisomerase II and interference with microtubule dynamics.[1][2]

Data Presentation

The following table summarizes the cytotoxic activity of select naphthyridine derivatives against various human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent the potential of the broader naphthyridine scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
14 HeLa (Cervical Cancer)< 10[2]
HL-60 (Leukemia)< 10[2]
PC-3 (Prostate Cancer)< 10[2]
15 HeLa (Cervical Cancer)< 10[2]
HL-60 (Leukemia)< 10[2]
PC-3 (Prostate Cancer)< 10[2]
16 HeLa (Cervical Cancer)0.7[2]
HL-60 (Leukemia)0.1[2]
PC-3 (Prostate Cancer)5.1[2]
Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

experimental_workflow_mtt_assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_compounds Treat with Compounds incubate1->treat_compounds incubate2 Incubate (48-72h) treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

HIV-1 Integrase Inhibition

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8] These compounds target the allosteric site of the integrase enzyme, specifically the binding site of the lens epithelium-derived growth factor (LEDGF/p75), leading to aberrant multimerization of the enzyme and inhibition of viral replication.[7]

Data Presentation

The following table presents the anti-HIV-1 activity of a series of 5-aminosubstituted 8-hydroxy-[3][7]naphthyridine-7-carboxamide derivatives, which share a similar core structure.

Compound IDAnti-HIV-1 Activity (EC50, µM)Reference
Compound 12 < 1[9]
Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This protocol describes a method to assess the inhibitory activity of compounds against the strand transfer step catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)

  • This compound derivatives

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • Reaction Setup: In a 96- or 384-well plate, add the test compound at various concentrations.

  • Pre-incubation: Add the HIV-1 integrase and the donor DNA to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the formation of the integrase-DNA complex.

  • Reaction Initiation: Initiate the strand transfer reaction by adding the target DNA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Detection: Quantify the extent of the strand transfer reaction using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

hiv1_integrase_pathway cluster_virus HIV-1 Replication cluster_inhibitor Inhibition Mechanism RT Reverse Transcription vDNA Viral DNA RT->vDNA Integrase Integrase vDNA->Integrase Integration Integration into Host DNA Integrase->Integration Provirus Provirus Integration->Provirus Naphthyridine 5,6,7,8-Tetrahydro-1,6- naphthyridine Derivative AllostericSite Allosteric Site (LEDGF/p75 binding site) Naphthyridine->AllostericSite Binds to AberrantMultimerization Aberrant Multimerization AllostericSite->AberrantMultimerization Induces AberrantMultimerization->Integrase Inhibits

Caption: Inhibition of HIV-1 Integrase by Naphthyridine Derivatives.

Kinase Inhibition

The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been extensively used to develop kinase inhibitors for various therapeutic areas, particularly oncology.[10] While specific kinase profiling data for this compound derivatives is not yet widely available, the structural motif suggests potential activity against a range of kinases involved in cell signaling pathways.

Experimental Protocols

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro inhibitory potency of compounds against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In the wells of a white plate, add the test compound, the kinase, and the substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualization

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Naphthyridine Derivative (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: General Mechanism of Kinase Inhibition.

Retinoid-Related Orphan Receptor γt (RORγt) Modulation

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed, leading to a potent inverse agonist of RORγt.[11][12] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Therefore, derivatives of this compound could be explored as potential modulators of RORγt for the treatment of autoimmune disorders.

Experimental Protocols

RORγt Reporter Gene Assay

This assay is used to identify compounds that modulate the transcriptional activity of RORγt.

Materials:

  • A suitable host cell line (e.g., HEK293T)

  • An expression vector for the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4)

  • A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain

  • Transfection reagent

  • This compound derivatives

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.

  • Cell Seeding: Plate the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase substrate and measure the luminescent signal using a luminometer.

  • Data Analysis: Determine the effect of the compounds on luciferase expression. For inverse agonists, a decrease in luciferase activity will be observed. Calculate EC50 or IC50 values.

Mandatory Visualization

roryt_pathway cluster_th17 Th17 Cell Differentiation NaiveTCell Naive T Cell RORgt RORγt NaiveTCell->RORgt Activation Th17Cell Th17 Cell RORgt->Th17Cell Promotes Differentiation IL17 IL-17 (Pro-inflammatory cytokine) Th17Cell->IL17 Produces InverseAgonist Naphthyridine Derivative (Inverse Agonist) InverseAgonist->RORgt Inhibits

Caption: RORγt Modulation in Th17 Cell Differentiation.

This technical guide provides a foundational understanding of the potential biological targets for derivatives of this compound. The presented data and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising chemical scaffold. Further investigation is warranted to synthesize and evaluate specific derivatives and to elucidate their precise mechanisms of action.

References

Investigating Enzyme and Receptor Mechanisms with Tetrahydronaphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating remarkable versatility in the modulation of a diverse range of biological targets. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, enabling high-affinity and selective interactions with both enzymes and receptors. This technical guide explores the application of tetrahydronaphthyridine derivatives in the investigation of several key therapeutic targets, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in ongoing drug discovery and development efforts.

Receptor Modulation: Targeting G-Protein Coupled Receptors (GPCRs)

Tetrahydronaphthyridines have proven to be particularly effective in modulating the activity of GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

CXCR4 Antagonism for HIV Entry Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) serves as a critical co-receptor for T-tropic HIV-1 entry into host cells. Blocking this interaction is a validated therapeutic strategy for preventing viral replication. Tetrahydronaphthyridine-based compounds have emerged as potent CXCR4 antagonists.

Compound IDTargetAssay TypePotency (IC₅₀)Reference
Compound 30 Human CXCR4CXCR4 Antagonism24 nM[1][2]
Compound 30 HIV-1 EntryCell-based Assay7 nM[1][2]
TIQ-(R)-15 Human CXCR4125I-SDF-1 Displacement112 nM[3]
TIQ-(R)-15 Human CXCR4cAMP Production19 nM[3]
TIQ-(R)-15 Human CXCR4β-arrestin Recruitment15 nM[3]

Upon binding its endogenous ligand, CXCL12 (SDF-1), CXCR4 activates multiple intracellular signaling cascades. G-protein-dependent pathways, primarily through Gαi, lead to downstream effects like calcium mobilization and activation of the PI3K/Akt and MAPK/ERK pathways, promoting cell migration, proliferation, and survival.[4][5][6] Antagonists based on the tetrahydronaphthyridine scaffold physically occupy the ligand-binding site, preventing these downstream signaling events and, in the context of HIV, blocking viral entry.

CXCR4_Signaling cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαiβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds THN_Antagonist Tetrahydronaphthyridine Antagonist THN_Antagonist->CXCR4 Blocks Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization AKT Akt PI3K->AKT ERK ERK RAS->ERK Cell_Response Cell Migration, Proliferation, Survival Ca_Mobilization->Cell_Response AKT->Cell_Response ERK->Cell_Response

Caption: CXCR4 signaling pathway and antagonist inhibition.

This protocol outlines a method to determine the ability of a test compound to inhibit the binding of a fluorescently labeled ligand to CXCR4 expressed on living cells.[7][8]

  • Cell Preparation: Use a cell line endogenously expressing CXCR4, such as the Jurkat T-lymphocyte cell line. Culture cells to a density of approximately 80-85% confluency. Harvest and wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Resuspend cells to a final concentration of 2 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of the tetrahydronaphthyridine test compounds in assay buffer in a 96-well round-bottom plate. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled CXCR4 ligand, e.g., AMD3100).

  • Competition Reaction: Add 50 µL of the cell suspension to each well of the compound plate. Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescent Ligand Addition: Add 50 µL of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) at a final concentration predetermined to be at or near its Kd. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Centrifuge the plate (400 x g, 5 minutes), discard the supernatant, and wash the cell pellets with 200 µL of cold assay buffer. Repeat the centrifugation and supernatant removal.

  • Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells for analysis.

  • Data Acquisition: Analyze the samples using a flow cytometer. Gate on the viable, single-cell population and measure the fluorescence intensity in the appropriate channel (e.g., APC or Alexa Fluor 647).

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of inhibition against the log concentration of the compound and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

mGlu5 Positive Allosteric Modulation for Schizophrenia

The metabotropic glutamate receptor 5 (mGlu5) is a promising target for treating schizophrenia. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This offers a more nuanced modulation of glutamatergic signaling. Tetrahydronaphthyridine and related dihydronaphthyridinone ethers have been developed as potent and selective mGlu5 PAMs.[9][10][11]

Compound IDTargetAssay TypePotency (EC₅₀)Efficacy (% Glu Max)Reference
VU0405372 (12c) Human mGlu5Calcium Mobilization< 250 nM> 50%[9]
Compound 12p Human mGlu5Calcium Mobilization< 250 nM> 50%[9]
Compound 13f Human mGlu5Calcium Mobilization< 250 nM> 50%[9]
Compound 13g Human mGlu5Calcium Mobilization< 250 nM> 50%[9]
VU0366031 Rat mGlu5Calcium Mobilization3.8 nM98%[12]

mGlu5 is a Gq/11-coupled receptor.[13] Its activation by glutamate leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] mGlu5 PAMs bind to a site distinct from the glutamate binding site, stabilizing a receptor conformation that increases the potency and/or efficacy of glutamate, thereby amplifying this signaling cascade.

mGlu5_Signaling cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gαq/11 mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGlu5 Binds THN_PAM Tetrahydronaphthyridine PAM THN_PAM->mGlu5 Potentiates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: mGlu5 signaling pathway and positive allosteric modulation.

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.[12][17][18]

  • Cell Culture: Plate HEK293 cells stably expressing the mGlu5 receptor into black-walled, clear-bottom 96- or 384-well plates coated with poly-D-lysine. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the tetrahydronaphthyridine PAM compounds at various concentrations to the wells.

  • Glutamate Stimulation: After a short pre-incubation with the PAM (e.g., 2-5 minutes), add a sub-maximal (EC₂₀) concentration of glutamate to all wells. The EC₂₀ concentration should be determined daily.

  • Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) capable of kinetic reads. The signal reflects the change in intracellular calcium concentration.

  • Data Analysis: The response is typically measured as the peak fluorescence signal. Normalize the data to the response of a maximal glutamate concentration. Plot the normalized response against the log concentration of the PAM and fit the data using a sigmoidal dose-response curve to calculate the EC₅₀ and Emax values.

Enzyme Inhibition: A Focus on Viral and Cancer Targets

The tetrahydronaphthyridine scaffold has also been successfully employed to develop potent inhibitors of key enzymes involved in disease, such as HIV-1 integrase and various protein kinases.

Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase (IN) is a viral enzyme essential for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[19][20] Allosteric inhibitors of integrase (ALLINIs) bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and blocking its function.[21] 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been identified as potent ALLINIs.

Compound ClassTargetAssay TypePotency (IC₅₀)Reference
Naphthyridine-containing INSTIsHIV-1 IntegraseStrand Transfer2.7 - 19 nM[22]
5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-oneHIV-1 IntegraseEnzyme Inhibition0.22 - 0.25 µM

The integration process involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer.[23]

  • 3'-Processing: Integrase binds to the ends of the linear viral DNA and cleaves a dinucleotide from each 3' end.

  • Strand Transfer: The integrase-DNA complex enters the host cell nucleus, where the integrase catalyzes the covalent insertion of the processed viral DNA ends into the host chromosome.[19]

Tetrahydronaphthyridine-based strand transfer inhibitors (INSTIs) chelate essential magnesium ions in the enzyme's active site, preventing the binding of host DNA and blocking the strand transfer step.[22]

HIV_Integrase_MOA cluster_workflow HIV Integration Workflow vDNA Viral DNA Processing 3'-Processing (Endonucleolytic Cleavage) vDNA->Processing Integrase HIV-1 Integrase Integrase->Processing PIC Pre-integration Complex (PIC) Processing->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Strand_Transfer Strand Transfer (Integration) Nuclear_Import->Strand_Transfer Host_DNA Host Chromosome Host_DNA->Strand_Transfer Provirus Integrated Provirus Strand_Transfer->Provirus THN_Inhibitor Tetrahydronaphthyridine Inhibitor THN_Inhibitor->Strand_Transfer Blocks

Caption: Mechanism of HIV-1 integrase and site of inhibition.
Inhibition of EphB4 Tyrosine Kinase

The Eph receptor tyrosine kinases and their ephrin ligands are crucial for cell-cell communication, playing roles in angiogenesis, neuronal guidance, and cancer progression. EphB4 is a receptor tyrosine kinase that has been implicated in tumor growth and angiogenesis.[24][25] Tetrahydronaphthyridine derivatives have been explored as inhibitors of EphB4's kinase activity.

EphB4 is activated upon binding its ligand, ephrinB2, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades, most notably the PI3K-Akt and MAPK/ERK pathways, which regulate cell proliferation, migration, and survival.[26][27][28] ATP-competitive inhibitors, including those with a tetrahydronaphthyridine core, bind to the kinase domain's ATP-binding pocket, preventing autophosphorylation and blocking all subsequent downstream signaling.

EphB4_Signaling cluster_membrane Cell Membrane EphB4_monomer1 EphB4 EphB4_dimer EphB4 Dimer (Phosphorylated) EphB4_monomer2 EphB4 ADP ADP PI3K_Akt PI3K/Akt Pathway EphB4_dimer->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway EphB4_dimer->MAPK_ERK Activates EphrinB2 EphrinB2 (Ligand) EphrinB2->EphB4_monomer1 Binds & Dimerizes EphrinB2->EphB4_monomer2 Binds & Dimerizes THN_Inhibitor Tetrahydronaphthyridine Kinase Inhibitor THN_Inhibitor->EphB4_dimer Blocks ATP Binding ATP ATP ATP->EphB4_dimer Autophosphorylation Cell_Response Angiogenesis, Cell Proliferation PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

Caption: EphB4 signaling and kinase inhibitor mechanism.

This protocol describes a method to measure the kinase activity of EphB4 and its inhibition by test compounds, using a luminescent assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[29][30]

  • Reagent Preparation: Prepare reagents: purified recombinant human EphB4 enzyme, a suitable protein substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plating: Dispense serial dilutions of the tetrahydronaphthyridine test compounds into a 96-well white plate. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).

  • Kinase Reaction Initiation: Add the EphB4 enzyme and substrate mixture to all wells. To initiate the reaction, add ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit the data with a non-linear regression model to determine the IC₅₀ value.

References

Methodological & Application

Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine from Methyl 5-bromo-6-fluoronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a valuable building block in medicinal chemistry, starting from methyl 5-bromo-6-fluoronicotinate. The synthetic route involves a four-step sequence: nucleophilic aromatic substitution, intramolecular cyclization, lactam reduction, and deprotection.

Synthetic Pathway Overview

The overall synthetic scheme is outlined below, detailing the transformation from the starting material to the final product through key intermediates.

Synthetic_Pathway A Methyl 5-bromo-6-fluoronicotinate B tert-butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate A->B 1. N-Boc-piperazine, Base C tert-butyl 3-bromo-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate B->C 2. Strong Base (e.g., NaH) D tert-butyl this compound-6-carboxylate C->D 3. Borane Reduction (BH3.THF) E This compound D->E 4. Acidic Deprotection (TFA) Step1_Workflow A Mix Reactants: Methyl 5-bromo-6-fluoronicotinate, N-Boc-piperazine, K₂CO₃ in DMSO B Heat to 80-90 °C (4-6 hours) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up: Aqueous quench, Ethyl acetate extraction C->D E Purification: Column Chromatography D->E F Product: tert-butyl 4-(5-bromo-3-(methoxycarbonyl) pyridin-2-yl)piperazine-1-carboxylate E->F Step2_Workflow A Reactants: Intermediate from Step 1, NaH in THF B Reflux (3-5 hours) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up: Aqueous NH₄Cl quench, Ethyl acetate extraction C->D E Purification: Trituration or Chromatography D->E F Product: tert-butyl 3-bromo-5-oxo-7,8-dihydro- 1,6-naphthyridine-6(5H)-carboxylate E->F Step3_Workflow A Reactants: Lactam from Step 2, BH₃·THF in THF B Reflux (2-4 hours) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up: Methanol quench, NaHCO₃ wash, Ethyl acetate extraction C->D E Purification (if necessary) D->E F Product: tert-butyl 3-bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine-6-carboxylate E->F Step4_Workflow A Reactants: Boc-protected amine from Step 3, TFA in DCM B Stir at RT (1-3 hours) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up: Concentration, NaHCO₃ wash, DCM extraction C->D E Purification (if necessary) D->E F Final Product: 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine E->F

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure via Sonogashira coupling of the corresponding bromo-derivative, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, opens avenues for the creation of novel analogues with potential therapeutic applications, such as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors.[4]

This document provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes. It includes recommended reaction conditions, a summary of expected outcomes based on related literature, and a generalized experimental workflow.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]

Experimental Protocols

General Considerations

Due to the sensitivity of the catalysts to oxygen, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] Solvents should be anhydrous and degassed prior to use. The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides and may require higher temperatures for efficient conversion.[2][3]

Protocol 1: Classical Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a standard method for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to prevent the formation of homocoupled alkyne byproducts.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)

  • Anhydrous solvent (e.g., THF, dioxane, DMF, NMP)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent and the base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of heterocyclic bromides, which can be used as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃NTHF651285General Protocol
24-Bromoisoquinoline1-HexynePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Dioxane1001678Adapted from[5]
33-Bromoquinoline(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)-Et₃NDMF80892General Protocol
42-BromothiopheneCyclopropylacetylenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102465Adapted from[5]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Palladium Catalyst - Ligand/CuI - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert 1. solvent Add Anhydrous, Degassed Solvent inert->solvent 2. alkyne Add Terminal Alkyne solvent->alkyne 3. heating Heat and Stir (e.g., 50-120 °C) alkyne->heating 4. monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 5. quench Quench Reaction monitoring->quench 6. (upon completion) extract Liquid-Liquid Extraction quench->extract 7. dry Dry and Concentrate extract->dry 8. purify Column Chromatography dry->purify 9. product Pure Product purify->product 10.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Concluding Remarks

The Sonogashira coupling of this compound provides a versatile and efficient route for the synthesis of a diverse library of alkynyl-substituted derivatives. The choice between a classical copper-co-catalyzed or a copper-free protocol will depend on the specific alkyne coupling partner and the desired reaction conditions. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in a vast array of pharmaceutical agents. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic core found in various biologically active molecules. The ability to efficiently introduce amino substituents at the 3-position of this scaffold via Buchwald-Hartwig amination opens up extensive possibilities for generating novel analogues with potential therapeutic applications.

These application notes provide a comprehensive overview and generalized protocols for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine with various primary and secondary amines. While specific experimental data for this exact substrate is not extensively published, the provided conditions are based on well-established procedures for structurally similar 3-bromopyridines and other heteroaryl bromides, offering a robust starting point for reaction optimization.[1][3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by coordination of the amine.[4] Subsequent deprotonation by a base forms a palladium-amido intermediate, which then undergoes reductive elimination to yield the desired N-heteroaryl amine product and regenerate the active Pd(0) catalyst.[5] The choice of ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope.[6]

Recommended Reaction Conditions

The successful amination of this compound will be highly dependent on the specific amine coupling partner and the careful optimization of reaction parameters. The following table summarizes common conditions that have proven effective for the Buchwald-Hartwig amination of related bromopyridines and can serve as a starting point for optimization.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[5]
Ligand BINAP, Xantphos, XPhos, RuPhos, BrettPhosThe choice of ligand is critical. For primary amines, ligands like BrettPhos have shown good results.[4] For secondary amines, a range of biarylphosphine ligands can be effective.[6]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems and may be preferable for sensitive substrates.[7]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)Anhydrous, deoxygenated solvents are essential. Toluene is a widely used solvent for these reactions.[3]
Temperature 80 - 110 °CThe reaction temperature will need to be optimized. Higher temperatures are often required for less reactive substrates.[1]
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.[3]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol should be considered a starting point, and optimization of stoichiometry, catalyst/ligand loading, base, solvent, temperature, and reaction time will likely be necessary for each specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP or a Buchwald ligand)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium precatalyst (e.g., 1-5 mol% Pd) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to Pd).

  • Addition of Reagents: Add the base (e.g., 1.4-2.0 equivalents) to the Schlenk tube, followed by this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M). Finally, add the amine (1.1-1.5 equivalents) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine product.

Visualizations

Buchwald_Hartwig_Workflow start Start prep Prepare Reaction Vessel (Schlenk Tube under Inert Gas) start->prep add_solids Add Pd Precatalyst, Ligand, and Base prep->add_solids add_reactants Add 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine and Solvent add_solids->add_reactants add_amine Add Amine add_reactants->add_amine reaction Heat Reaction Mixture (80-110 °C) add_amine->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: N-Boc Protection of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Boc protection of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a crucial step in the synthesis of various biologically active molecules. The resulting compound, tert-butyl this compound-6-carboxylate, serves as a key intermediate in the development of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the N-Boc protection of this substrate, along with relevant data and workflow visualizations.

Chemical Data and Properties

A summary of the key chemical properties for the starting material and the protected product is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound625100-00-7C₈H₉BrN₂213.07
tert-Butyl this compound-6-carboxylate1184950-48-8C₁₃H₁₇BrN₂O₂313.19

Experimental Protocols

Two effective protocols for the N-Boc protection of this compound are presented below. Protocol 1 is based on a standard method using a biphasic solvent system, while Protocol 2 offers an alternative, environmentally friendly approach using an aqueous solvent system.

Protocol 1: N-Boc Protection using a Biphasic Toluene/Water System

This protocol is adapted from a procedure used for a similar tetrahydronaphthyridine scaffold and is suitable for standard laboratory synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Add toluene and water to the flask.

  • Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the mixture.

  • To this stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in toluene dropwise at room temperature.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain tert-butyl this compound-6-carboxylate as a pure solid.

Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System

This protocol presents a greener alternative, minimizing the use of organic solvents.[1]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of deionized water and a minimal amount of acetone (e.g., 9.5:0.5 v/v) with stirring at room temperature.[1]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by TLC.[1]

  • Upon completion, add dichloromethane to the reaction mixture and transfer to a separatory funnel.[1]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure N-Boc protected product.[1]

Experimental Workflow and Logic

The following diagrams illustrate the key stages of the N-Boc protection process, from the initial reaction setup to the final purification of the target compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start reagents Combine Reactants: - this compound - (Boc)2O - Base (e.g., K2CO3) or Water/Acetone start->reagents reaction Stir at Room Temperature reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring extraction Solvent Extraction monitoring->extraction washing Wash with Water and Brine extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterize Pure Product (NMR, MS) chromatography->analysis end End Product: tert-butyl 3-bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine-6-carboxylate analysis->end

Caption: Experimental workflow for the N-Boc protection reaction.

logical_relationship start_material Starting Material (this compound) reaction N-Boc Protection Reaction start_material->reaction boc_anhydride Protecting Group Source (Di-tert-butyl dicarbonate) boc_anhydride->reaction product Protected Intermediate (tert-butyl 3-bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine-6-carboxylate) reaction->product further_synthesis Further Synthetic Transformations (e.g., Cross-Coupling Reactions) product->further_synthesis

Caption: Logical relationship of the N-Boc protection in a synthetic pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile bicyclic heteroaromatic building block increasingly utilized in medicinal chemistry for the development of novel kinase inhibitors.[1] Its unique structural framework and the presence of a reactive bromine atom at the 3-position make it an ideal scaffold for generating libraries of compounds with diverse functionalities. The tetrahydro-1,6-naphthyridine core is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against various kinase targets, including Cyclin-Dependent Kinase 5 (CDK5) and Fibroblast Growth Factor Receptor (FGFR).[2][3]

The bromine atom serves as a convenient handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a key position for kinase binding. These application notes provide an overview of the utility of this compound in kinase inhibitor synthesis, alongside detailed protocols for its functionalization.

Application Notes

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for various biological targets. In the context of kinase inhibitors, the nitrogen atoms of the naphthyridine core can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. The 5,6,7,8-tetrahydro modification provides a three-dimensional character to the otherwise planar naphthyridine core, which can be advantageous for achieving higher binding affinity and selectivity.

Key Advantages of Using this compound:

  • Versatile Synthetic Handle: The bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.

  • Structural Rigidity and 3D Character: The tetrahydro-naphthyridine core offers a degree of conformational constraint, which can be beneficial for binding to the kinase active site.

  • Access to Diverse Chemical Space: The ability to easily modify the 3-position allows for the rapid generation of compound libraries to probe the SAR and optimize for potency and selectivity.

Structure-Activity Relationship (SAR) Insights from 1,6-Naphthyridine Analogs:

While specific SAR studies starting from this compound are not extensively published, data from related 1,6-naphthyridine kinase inhibitors provide valuable insights. For instance, in a series of 3-aryl-1,6-naphthyridine-2,7-diamines targeting FGFR1, the nature of the aryl substituent at the 3-position was found to be critical for both potency and selectivity.[2]

  • 3-Phenyl analogues showed broad activity against c-Src, FGFR, and PDGFR tyrosine kinases.

  • 3-(2,6-Dichlorophenyl) analogues exhibited selectivity for c-Src and FGFR.

  • 3-(3,5-Dimethoxyphenyl) derivatives displayed high selectivity for FGFR.[2]

This highlights the importance of the substituent at the 3-position in directing the selectivity profile of the inhibitor.

Data Presentation

The following table summarizes the inhibitory activities of a series of 3-substituted-1,6-naphthyridine-2,7-diamine derivatives against various tyrosine kinases, demonstrating the impact of the C3-substituent on potency and selectivity.[2]

Compound IDC3-SubstituentFGFR IC50 (µM)PDGFR IC50 (µM)c-Src IC50 (µM)
1 Phenyl0.0430.0570.038
2 2,6-Dichlorophenyl0.015>100.009
3 3,5-Dimethoxyphenyl0.031>10>10

Experimental Protocols

The following are generalized protocols for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water). The reaction mixture should be a suspension.

  • Degas the mixture by bubbling the inert gas through the suspension for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridines

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Visualizations

Synthetic_Pathway_for_Kinase_Inhibitors start 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd₂(dba)₃, Xantphos, NaOtBu aryl_product 3-Aryl-5,6,7,8-tetrahydro- 1,6-naphthyridine Derivatives suzuki->aryl_product amino_product 3-Amino-5,6,7,8-tetrahydro- 1,6-naphthyridine Derivatives buchwald->amino_product kinase_inhibitors Kinase Inhibitors aryl_product->kinase_inhibitors amino_product->kinase_inhibitors

Caption: Synthetic routes to kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Purified Compound Purified Compound Workup & Purification->Purified Compound Structural Analysis\n(NMR, MS) Structural Analysis (NMR, MS) Purified Compound->Structural Analysis\n(NMR, MS) Characterized Compound Characterized Compound Structural Analysis\n(NMR, MS)->Characterized Compound Kinase Assay\n(IC50 Determination) Kinase Assay (IC50 Determination) Characterized Compound->Kinase Assay\n(IC50 Determination) Cell-based Assays Cell-based Assays Kinase Assay\n(IC50 Determination)->Cell-based Assays

Caption: General experimental workflow.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1,6-Naphthyridine Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Kinase signaling pathway inhibition.

References

Development of CNS Agents from 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of therapeutic agents targeting the central nervous system (CNS). Its rigid, bicyclic framework allows for the precise spatial orientation of substituents, making it an attractive core for designing ligands with high affinity and selectivity for various CNS receptors and enzymes. The strategic introduction of a bromine atom at the 3-position of this scaffold provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for CNS drug discovery programs. This document provides an overview of the synthetic utility of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and outlines general protocols for the development of novel CNS agents.

Synthetic Utility and Strategy

This compound serves as a key intermediate for the synthesis of a variety of 3-substituted analogs. The bromine atom is amenable to functionalization via common and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties at the 3-position, which is crucial for modulating the pharmacological properties of the resulting compounds and for establishing structure-activity relationships (SAR).

A general workflow for the development of CNS agents from this starting material is depicted below.

G cluster_0 Synthesis and Derivatization cluster_1 Screening and Evaluation start 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine protect N-Protection (e.g., Boc) start->protect coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) protect->coupling deprotect N-Deprotection coupling->deprotect library Library of 3-Substituted Analogs deprotect->library in_vitro In Vitro Screening (Binding Assays, Functional Assays) library->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models of CNS Disorders in_vitro->in_vivo lead_opt Lead Optimization sar->lead_opt in_vivo->lead_opt

General workflow for CNS agent development.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Materials:

  • N-Protected this compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add N-protected this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Perform N-deprotection under appropriate conditions (e.g., TFA in DCM for Boc group removal).

  • Purify the final product as necessary.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Materials:

  • N-Protected this compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the palladium pre-catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the N-protected this compound, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Proceed with N-deprotection as described in Protocol 1.

Protocol 3: In Vitro CNS Receptor Binding Assay (General)

This protocol provides a general framework for assessing the binding affinity of synthesized compounds to a specific CNS receptor target using a radioligand competition assay.

Materials:

  • Cell membranes expressing the target CNS receptor

  • Radioligand specific for the target receptor

  • Test compounds (synthesized 3-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine analogs)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer

  • 96-well plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter mat and add scintillation fluid to each filter spot.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: In Vitro Binding Affinities of 3-Substituted-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs for CNS Target X

Compound IDR-Group at 3-positionKᵢ (nM) ± SEM
Parent -Br>10,000
1a Phenyl150.5 ± 12.3
1b 4-Chlorophenyl25.2 ± 3.1
1c 4-Methoxyphenyl89.7 ± 9.5
2a Aniline55.6 ± 6.8
2b N-methylaniline78.1 ± 8.2

Signaling Pathways and Logical Relationships

The interaction of a novel ligand with its CNS target can modulate various downstream signaling pathways. The specific pathway will depend on the nature of the receptor (e.g., GPCR, ion channel).

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Cascade Ligand 3-Aryl-5,6,7,8-tetrahydro- 1,6-naphthyridine Receptor CNS Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Example of a GPCR signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the development of novel CNS agents. Its utility in modern cross-coupling reactions allows for the generation of diverse chemical libraries. The systematic application of the synthetic and screening protocols outlined in this document can facilitate the identification and optimization of lead compounds with therapeutic potential for a range of neurological and psychiatric disorders. Further investigation is warranted to fully explore the potential of this scaffold in CNS drug discovery.

Application Notes and Protocols for the Combinatorial Library Synthesis Utilizing 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active agents. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with biological targets. The bromine atom at the 3-position of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a versatile synthetic handle, enabling the generation of diverse compound libraries through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this key building block in combinatorial library synthesis, a cornerstone of modern drug discovery.[1][2][3] The methodologies described herein are geared towards the efficient generation of novel chemical entities for screening and lead optimization.

Core Scaffold: this compound

This compound is a key intermediate for the synthesis of a wide array of substituted naphthyridine derivatives.[1] Its structure is amenable to diversification at both the 3-position (via the bromo group) and the 6-position (secondary amine). This dual functionality allows for the creation of extensive and structurally diverse combinatorial libraries. The tetrahydropyridine ring often imparts favorable pharmacokinetic properties, making this scaffold particularly attractive for the development of central nervous system (CNS) agents and kinase inhibitors.[2]

Key Reactions for Library Synthesis

The generation of a combinatorial library from this compound typically involves a two-step diversification strategy. First, the bromo group is functionalized, most commonly through a Suzuki-Miyaura cross-coupling reaction. Subsequently, the secondary amine at the 6-position can be derivatized using a variety of reactions, such as amide bond formation, sulfonylation, or reductive amination.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. In the context of the this compound scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 3-position, significantly expanding the chemical space of the resulting library.

Amide and Sulfonamide Formation

Following the Suzuki-Miyaura coupling, the secondary amine at the 6-position of the naphthyridine core can be readily acylated or sulfonylated.[1] These reactions are well-suited for combinatorial synthesis due to their high efficiency and the vast commercial availability of carboxylic acids, acyl chlorides, and sulfonyl chlorides. This allows for the systematic variation of the substituent at this position, which can be crucial for modulating the biological activity and physicochemical properties of the final compounds.

Data Presentation: Illustrative Combinatorial Library

The following table summarizes hypothetical data for a representative combinatorial library synthesized from this compound. This illustrates how quantitative data from a library synthesis campaign can be structured for clear comparison of yields, purity, and biological activity.

EntryR1-Boronic AcidR2-COOH or R2-SO2ClReaction Type (Step 2)Yield (%)Purity (%) (LC-MS)Kinase Inhibition IC50 (nM)
1Phenylboronic acidAcetic acidAmide Coupling85>95550
2Phenylboronic acidBenzoic acidAmide Coupling82>95230
3Phenylboronic acidMethanesulfonyl chlorideSulfonamide Formation91>95150
44-Methoxyphenylboronic acidAcetic acidAmide Coupling88>95420
54-Methoxyphenylboronic acidBenzoic acidAmide Coupling84>95180
64-Methoxyphenylboronic acidMethanesulfonyl chlorideSulfonamide Formation93>9595
7Thiophen-3-ylboronic acidAcetic acidAmide Coupling79>95310
8Thiophen-3-ylboronic acidBenzoic acidAmide Coupling75>95110
9Thiophen-3-ylboronic acidMethanesulfonyl chlorideSulfonamide Formation85>9550

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Protocol 2: General Procedure for Parallel Amide Coupling

This protocol is designed for the parallel synthesis of an amide library in a 24-well plate format.

Materials:

  • Stock solution of a 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (from Protocol 1) in DMF (0.2 M)

  • A diverse set of carboxylic acids

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 24-well reaction block with sealing mat

Procedure:

  • To each well of the 24-well reaction block, add the carboxylic acid (0.1 mmol, 1.2 eq).

  • To each well, add a solution of HATU in DMF (0.1 mmol, 1.2 eq).

  • Add DIPEA to each well (0.2 mmol, 2.4 eq).

  • Allow the activation to proceed for 15 minutes at room temperature.

  • Add the stock solution of the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (0.083 mmol, 1.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products using ethyl acetate.

  • The organic extracts can be concentrated and purified by preparative HPLC-MS.

Protocol 3: General Procedure for Parallel Sulfonamide Formation

This protocol outlines a method for the parallel synthesis of a sulfonamide library.

Materials:

  • Stock solution of a 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (from Protocol 1) in Dichloromethane (DCM) (0.2 M)

  • A diverse set of sulfonyl chlorides

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 24-well reaction block with sealing mat

Procedure:

  • To each well of the 24-well reaction block, add the stock solution of the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (0.1 mmol, 1.0 eq).

  • Add triethylamine (0.15 mmol, 1.5 eq) to each well.

  • Add a solution of the sulfonyl chloride in DCM (0.11 mmol, 1.1 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate to each well.

  • Extract the products with DCM.

  • The organic extracts can be concentrated and purified by preparative HPLC-MS.

Visualizations

Combinatorial_Library_Synthesis_Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Analysis Core_Scaffold 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine Diversification_1 Step 1: Suzuki Coupling (R1 Variation) Core_Scaffold->Diversification_1 Diversification_2 Step 2: Amide/Sulfonamide Formation (R2 Variation) Diversification_1->Diversification_2 Purification Parallel Purification (HPLC-MS) Diversification_2->Purification Compound_Library Purified Compound Library Purification->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Data_Analysis Data Analysis (SAR) Screening->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds Suzuki_Miyaura_Coupling reagents 3-Bromo-naphthyridine + R-B(OH)2 reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Pd(PPh3)4 catalyst->reaction base K2CO3 base->reaction solvent Dioxane/Water solvent->reaction product 3-Aryl-naphthyridine reaction->product Parallel_Synthesis Start 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridine Reaction1 Amide Coupling + R1-COOH Reaction2 Amide Coupling + R2-COOH Reaction3 Amide Coupling + R3-COOH ReactionN Amide Coupling + Rn-COOH R1COOH R1-COOH R1COOH->Reaction1 R2COOH R2-COOH R2COOH->Reaction2 R3COOH R3-COOH R3COOH->Reaction3 RnCOOH ...Rn-COOH RnCOOH->ReactionN Product1 Product 1 Reaction1->Product1 Product2 Product 2 Reaction2->Product2 Product3 Product 3 Reaction3->Product3 ProductN Product n ReactionN->ProductN

References

Application Notes and Protocols for the Preparation of PET Ligands Using 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile heterocyclic building block with significant potential in the development of novel positron emission tomography (PET) ligands.[1] Its structure is amenable to various chemical modifications, making it an attractive scaffold for targeting a range of biological entities. This document provides detailed protocols for the synthesis and radiolabeling of PET ligands derived from this precursor, with a particular focus on the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms.[2][3][4][5] The dysregulation of PARP is implicated in various cancers, making it a prime target for therapeutic and diagnostic agents.[5][6]

The following sections outline proposed synthetic routes and radiolabeling strategies for creating Carbon-11 and Fluorine-18 labeled PET ligands based on the this compound core. These protocols are based on established palladium-catalyzed cross-coupling reactions and standard radiolabeling methodologies.

Synthetic and Radiolabeling Workflow

A proposed workflow for the preparation of a PARP inhibitor PET ligand from this compound is outlined below. The synthesis involves an initial functionalization of the bromo-scaffold to introduce a suitable precursor for radiolabeling, followed by the introduction of the radionuclide ([11C] or [18F]).

G cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_c11 Carbon-11 Labeling cluster_f18 Fluorine-18 Labeling cluster_purification Purification and Formulation A 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine B Cross-Coupling Reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) A->B C Functionalized Precursor (e.g., with -OH, -NH2, or -OTs group) B->C E 11C-Carbonylation or 11C-Methylation C->E H 18F-Fluoroethylation C->H D [11C]CO or [11C]CH3I D->E F [11C]PET Ligand E->F J HPLC Purification F->J G [18F]Fluoroethyl Tosylate G->H I [18F]PET Ligand H->I I->J K Formulation in Saline J->K

Figure 1: General workflow for the synthesis and radiolabeling of PET ligands.

Experimental Protocols

Protocol 1: Synthesis of a Hydroxymethyl Precursor for Radiolabeling

This protocol describes a potential route to a key intermediate for subsequent radiolabeling, using a Suzuki coupling reaction.

Materials:

  • This compound

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add a solution of Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) in 1,4-dioxane.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the hydroxymethyl precursor.

Protocol 2: [11C]Carbonylation for the Synthesis of a [11C]Amide PET Ligand

This protocol outlines the radiolabeling of a conceptual amino-functionalized precursor with [11C]CO.

Materials:

  • Amino-functionalized 5,6,7,8-tetrahydro-1,6-naphthyridine precursor

  • [11C]Carbon monoxide ([11C]CO)

  • [Pd(Xantphos)Cl2]

  • Toluene

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Produce [11C]CO from cyclotron-produced [11C]CO2 via reduction over a heated molybdenum or zinc column.[7]

  • Trap the [11C]CO in a solution of the amino-functionalized precursor and [Pd(Xantphos)Cl2] in toluene at room temperature.[8][9]

  • Heat the reaction mixture at 100 °C for 5 minutes.

  • Cool the reaction vessel and purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the [11C]amide PET ligand.

  • Formulate the final product in a sterile saline solution for injection.

Protocol 3: [18F]Fluoroethylation for the Synthesis of a [18F]PET Ligand

This protocol describes the radiolabeling of a conceptual hydroxy-functionalized precursor with [18F]fluoroethyl tosylate.

Materials:

  • Hydroxy-functionalized 5,6,7,8-tetrahydro-1,6-naphthyridine precursor

  • [18F]Fluoroethyl tosylate

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • HPLC system for purification

Procedure:

  • Synthesize [18F]fluoroethyl tosylate from [18F]fluoride.[10]

  • To a solution of the hydroxy-functionalized precursor in DMF, add NaH at 0 °C.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the [18F]fluoroethyl tosylate and heat the reaction mixture to 95 °C for 10 minutes.[10]

  • Cool the reaction and purify the crude product by semi-preparative HPLC.

  • Collect the fraction corresponding to the [18F]PET ligand.

  • Formulate the purified product in sterile saline.

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis and radiolabeling of PET ligands based on the this compound scaffold. These values are derived from literature on structurally similar compounds.[11][12][13]

Table 1: Precursor Synthesis

Reaction StepProductTypical Yield (%)Purity (%)
Suzuki CouplingHydroxymethyl Precursor60-80>95

Table 2: Radiolabeling and Final Product Characteristics

Parameter[11C]PET Ligand[18F]PET Ligand
Radiochemical Yield (decay-corrected)30-50%20-40%
Molar Activity (GBq/µmol)> 70> 50
Radiochemical Purity> 98%> 98%
Synthesis Time (from EOB)30-40 min50-60 min

Signaling Pathway

PET ligands based on the this compound scaffold are promising candidates for imaging PARP-1 expression. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3][5] Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can be converted to double-strand breaks (DSBs) during DNA replication.[4][5] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[4][5]

PARP_Signaling cluster_dna_damage DNA Damage & Repair cluster_repair_pathways DSB Repair Pathways cluster_cell_fate Cell Fate cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP1->BER BER->DNA_Damage Repair DSB DNA Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis (Cell Death) NHEJ->Apoptosis Genomic Instability PARPi PARP Inhibitor (PET Ligand) PARPi->PARP1 Inhibits

Figure 2: Simplified PARP signaling pathway in DNA repair.

In Vitro and In Vivo Evaluation

Following successful synthesis and radiolabeling, the novel PET ligands should be subjected to rigorous in vitro and in vivo evaluation to determine their potential as imaging agents.

In Vitro Studies:

  • Binding Affinity and Selectivity: Competitive binding assays using cell lines with varying levels of PARP-1 expression can determine the binding affinity (Kd or IC50) and selectivity of the new ligands.[14]

  • Autoradiography: In vitro autoradiography on tissue sections from relevant disease models (e.g., tumor xenografts) can visualize the specific binding of the radiotracer to the target.[12][15]

  • Cellular Uptake: Studies using cancer cell lines can quantify the cellular uptake and retention of the radioligand.

In Vivo Studies:

  • PET Imaging: PET scans in animal models (e.g., mice bearing tumor xenografts) are essential to evaluate the biodistribution, pharmacokinetics, and tumor-targeting ability of the PET ligand.[11][16][17]

  • Blocking Studies: Co-injection of a non-radiolabeled PARP inhibitor can be used to demonstrate the specificity of the radiotracer's uptake in target tissues.[11]

  • Metabolite Analysis: Analysis of blood and tissue samples at various time points post-injection is necessary to determine the metabolic stability of the PET ligand.[12]

These comprehensive evaluations will be crucial in establishing the utility of PET ligands derived from this compound for non-invasive imaging of PARP-1 expression and for facilitating drug development in oncology.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine via palladium-catalyzed cross-coupling reactions. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics. This document covers Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering detailed methodologies, expected outcomes, and the underlying chemical principles.

Introduction to Cross-Coupling Reactions on the Tetrahydro-1,6-naphthyridine Core

The this compound moiety is a versatile building block in pharmaceutical research, serving as a key intermediate in the synthesis of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this core, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. These reactions enable the introduction of a wide array of chemical functionalities, which is essential for tuning the pharmacological properties of lead compounds.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing the bromo-naphthyridine with various aryl and heteroaryl boronic acids or esters. This reaction is widely used to explore the impact of different aromatic substituents on the biological activity of the core scaffold.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O953.585-95 (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001280-90 (estimated)
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1001675-85 (estimated)
4Potassium trifluorovinylboratePd(dppf)Cl₂ (0.7)-DIPEA1-Propanol953.591[1]

Note: Yields for entries 1-3 are estimated based on typical Suzuki-Miyaura couplings of similar heterocyclic bromides. Entry 4 is based on a closely related vinylation reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the vinylation of a related chloropyridine derivative.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid or ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl boronic acid/ester, and K₂CO₃.

  • Add Pd(dppf)Cl₂ to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 95 °C and stir for 3.5-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Suzuki_Miyaura_Workflow reagents 1. This compound 2. Aryl Boronic Acid/Ester 3. Pd Catalyst & Ligand 4. Base reaction Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->reaction Combine heating Heating (95-100 °C) reaction->heating Heat workup Aqueous Workup (Extraction, Washing) heating->workup Cool & Process purification Purification (Column Chromatography) workup->purification product 3-Aryl-5,6,7,8-tetrahydro- 1,6-naphthyridine purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines. This reaction is crucial for introducing amine functionalities, which are common pharmacophores in drug candidates.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS1,4-Dioxane1001670-80 (estimated)
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1101875-85 (estimated)
3CyclopentylamineBrettPhos-precatalyst (5)-LiHMDS1,4-Dioxane1001678[2]
4BenzylamineBrettPhos-precatalyst (5)-LiHMDS1,4-Dioxane1001665-75 (estimated)

Note: Yields for entries 1, 2, and 4 are estimated based on typical Buchwald-Hartwig aminations of similar heteroaryl bromides. Entry 3 is based on the coupling of cyclopentylamine with 3-bromo-2-aminopyridine.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on procedures for the amination of related halo-pyridines and halo-naphthyridines.[2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and RuPhos.

  • Add this compound and LiHMDS.

  • Add anhydrous 1,4-dioxane, followed by the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Amido Pd(II) Amido Complex AmineCoord->Amido - HBr (+ Base) RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 - Product Product 3-Amino-TH-1,6-naphthyridine ArBr 3-Bromo-TH-1,6-naphthyridine Amine Primary or Secondary Amine

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Synthesis of 3-Alkynyl-5,6,7,8-tetrahydro-1,6-naphthyridines

The Sonogashira coupling provides a direct route to 3-alkynyl substituted tetrahydro-1,6-naphthyridines by reacting the bromo-derivative with a terminal alkyne. This reaction is valuable for introducing rigid, linear linkers or for further functionalization of the alkyne moiety.

Quantitative Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1680-90 (estimated)
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N1,4-Dioxane801285-95 (estimated)
3Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)DIPADMF50670-80 (estimated)
41-OctynePd(OAc)₂ (1) / SPhos (2)-Cs₂CO₃Acetonitrile801275-85 (estimated)

Note: Yields are estimated based on general Sonogashira coupling protocols for similar substrates.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from known Sonogashira couplings of bromo-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 3-alkynyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Sonogashira_Workflow reagents 1. 3-Bromo-TH-1,6-naphthyridine 2. Terminal Alkyne 3. Pd/Cu Catalysts 4. Amine Base reaction Reaction Setup (Degassed Solvents) reagents->reaction stirring Stir at RT reaction->stirring filtration Filtration (Remove Catalyst) stirring->filtration extraction Extraction & Washing filtration->extraction purification Purification (Chromatography) extraction->purification product 3-Alkynyl-TH-1,6-naphthyridine purification->product

Sonogashira Coupling Workflow

Heck Reaction: Synthesis of 3-Alkenyl-5,6,7,8-tetrahydro-1,6-naphthyridines

The Heck reaction enables the coupling of this compound with various alkenes to form substituted olefins. This reaction is particularly useful for introducing vinyl groups that can serve as handles for further synthetic transformations.

Quantitative Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80 (estimated)
2n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP1401875-85 (estimated)
3Ethylene (1.0 MPa)Pd₂(dba)₃ (0.5)P(Cy)₃ (2)N-methyl-N-cyclohexyl-cyclohexylamineDMF801684[1]

Note: Yields for entries 1 and 2 are estimated based on typical Heck reaction conditions. Entry 3 is based on a Heck-type vinylation of a related chloropyridine.[1]

Experimental Protocol: Heck Reaction

This protocol is adapted from a Heck-type vinylation procedure.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a pressure vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, the alkene, and triethylamine.

  • Seal the vessel and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

Heck_Reaction_Pathway cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br CoordIns Alkene Coordination & Migratory Insertion OxAdd->CoordIns + Alkene BetaElim β-Hydride Elimination CoordIns->BetaElim BaseRegen Base-mediated Regeneration BetaElim->BaseRegen - Product Product 3-Alkenyl-TH-1,6-naphthyridine BaseRegen->Pd0 - H-Base⁺-Br⁻ ArBr 3-Bromo-TH-1,6-naphthyridine Alkene Alkene

Heck Reaction Catalytic Cycle

Conclusion

The cross-coupling reactions outlined in these application notes provide a versatile toolkit for the functionalization of this compound. By employing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently synthesize a wide range of derivatives for biological screening and lead optimization in drug discovery programs. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: My column is running very slowly or has stopped completely. What should I do?

A1: A slow or stopped column flow is typically due to issues with column packing or solvent viscosity.

  • Fine Particles: The silica gel may contain very fine particles that clog the column frit. Ensure you are using silica gel with an appropriate particle size (e.g., 40-63 µm).

  • Improper Packing: An improperly packed column can lead to channels and blockages. It is crucial to pack the column uniformly. The "slurry method," where the silica gel is mixed with the initial eluent and poured into the column, is generally recommended.

  • High Viscosity Eluent: Some solvent mixtures can be too viscous, impeding flow. If you suspect this is the issue, consider switching to a less viscous eluent system that provides similar separation.

  • Precipitation on Column: The crude material may have precipitated at the top of the column upon loading. This can happen if the loading solvent is too non-polar. Ensure the sample is fully dissolved in a minimal amount of a suitable solvent, or consider the "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.

Q2: My compound is streaking or "tailing" on the TLC plate and during column chromatography. How can I resolve this?

A2: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound. This is often due to the basic nature of the compound interacting strongly with the acidic silica gel.[1]

  • Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used.[1] This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.

  • Alternative Stationary Phase: If adding a basic modifier does not resolve the issue, consider using a different stationary phase, such as neutral or basic alumina.

Q3: I am not getting good separation between my desired product and an impurity. What can I do?

A3: Poor separation can be addressed by optimizing the eluent system.

  • Eluent Polarity: The polarity of the eluent is critical. If the spots are too close together, try a less polar solvent system to increase the separation. Conversely, if the spots are not moving far from the baseline, a more polar system is needed. A systematic approach is to test a range of solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) first.

  • Solvent System Composition: Sometimes, changing the composition of the eluent system, even while maintaining similar polarity, can improve separation. For example, switching from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture might provide a different selectivity.

Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A4: While many organic compounds are UV-active, some are not. If your compound is not visible under a UV lamp, you will need to use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution and gently heat it with a heat gun. Your compound should appear as a yellow or brown spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a sealed chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

Q5: My purified compound seems to have decomposed after column chromatography. What could be the reason?

A5: While this compound is generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation of sensitive compounds.

  • Minimize Contact Time: Do not let the compound sit on the column for an extended period. Once the column is loaded, it should be run to completion.

  • Deactivated Silica: If you suspect decomposition, you can use deactivated silica gel. This can be prepared by mixing the silica gel with a small percentage of water or by pre-treating it with the eluent containing a basic modifier.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on the specific impurity profile of your crude material.

1. TLC Analysis:

  • Objective: To determine the optimal eluent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Visualize the spots under UV light and/or with a chemical stain.

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

2. Column Preparation (Slurry Method):

  • Objective: To pack a uniform chromatography column.

  • Procedure:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent system determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Objective: To apply the crude material to the column in a concentrated band.

  • Procedure (Wet Loading):

    • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is loaded onto the column.

  • Procedure (Dry Loading):

    • Dissolve the crude material in a suitable volatile solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Objective: To separate the compounds and collect the purified product.

  • Procedure:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

    • Monitor the separation by collecting small spots from the fractions on a TLC plate and developing it.

5. Product Isolation:

  • Objective: To obtain the pure, solvent-free product.

  • Procedure:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard grade for flash column chromatography.
Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolThe exact ratio should be determined by TLC.
Basic Modifier 0.1 - 1% Triethylamine (Et₃N)Add to the eluent to prevent streaking.[1]
TLC Rf of Product 0.2 - 0.4This range generally provides the best separation.
Loading Method Wet or Dry LoadingDry loading is preferred for less soluble samples.

Visualization

G Troubleshooting Workflow for Column Chromatography cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Poor Separation Poor Separation Optimize Eluent System Optimize Eluent System Poor Separation->Optimize Eluent System Streaking/Tailing Streaking/Tailing Add Basic Modifier (e.g., Et3N) Add Basic Modifier (e.g., Et3N) Streaking/Tailing->Add Basic Modifier (e.g., Et3N) Change Stationary Phase (e.g., Alumina) Change Stationary Phase (e.g., Alumina) Streaking/Tailing->Change Stationary Phase (e.g., Alumina) No Compound Elution No Compound Elution Increase Eluent Polarity Increase Eluent Polarity No Compound Elution->Increase Eluent Polarity Compound Decomposition Compound Decomposition Use Deactivated Silica Use Deactivated Silica Compound Decomposition->Use Deactivated Silica Check Compound Stability Check Compound Stability Compound Decomposition->Check Compound Stability

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Q1: During the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor, I am observing a low yield after the cyclization step. What are the possible reasons?

Low yields in the cyclization to form the tetrahydronaphthyridine ring system can stem from several factors, particularly if following a Pictet-Spengler or a related multi-step synthetic route.

  • Incomplete Imine Formation: The initial condensation between the aminopyridine derivative and the aldehyde or ketone is crucial. Insufficient reaction time, inadequate acid catalysis, or the presence of moisture can lead to incomplete imine formation.

  • Side Reactions: Depending on the specific precursors and conditions, side reactions such as polymerization of the aldehyde or self-condensation of the aminopyridine can compete with the desired cyclization.

  • Steric Hindrance: Bulky substituents on either the aminopyridine or the carbonyl compound can sterically hinder the cyclization process.

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role. The reaction may require heating to overcome the activation energy for cyclization, but excessive heat can lead to decomposition.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize water, which can hydrolyze the intermediate imine.

  • Optimize Catalyst Loading: The amount of acid catalyst is critical. Too little may not effectively promote the reaction, while too much can lead to side reactions or degradation. A screening of acid catalysts (e.g., TFA, HCl, Lewis acids) and their concentrations is recommended.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

  • Consider a Different Synthetic Route: If yields remain low, alternative synthetic strategies such as a Bischler-Napieralski reaction followed by reduction, or a transition-metal-catalyzed cyclization might be more effective for your specific substrate.

Q2: The bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine with N-bromosuccinimide (NBS) is resulting in multiple brominated products. How can I improve the regioselectivity?

The pyridine ring of the tetrahydronaphthyridine system has multiple positions susceptible to electrophilic bromination. Achieving high regioselectivity for the desired 3-bromo isomer can be challenging.

  • Reaction Conditions: The solvent, temperature, and presence of a catalyst can significantly influence the position of bromination.

  • Over-bromination: Using an excess of NBS can lead to the formation of di- or tri-brominated products.

  • Radical vs. Electrophilic Bromination: While NBS is often used for electrophilic aromatic substitution, under certain conditions (e.g., presence of radical initiators or light), it can also undergo radical reactions, leading to different bromination patterns.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS, starting with slightly less than one equivalent and gradually increasing if the reaction is incomplete.

  • Solvent Selection: Aprotic solvents like DMF or CH3CN often favor para-selective bromination in electron-rich aromatic systems.[1]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions and improve selectivity.

  • Catalyst Choice: The use of a mild acid catalyst can enhance the electrophilicity of bromine from NBS and may improve regioselectivity.[2]

  • Exclusion of Light and Radical Initiators: To favor the electrophilic pathway, conduct the reaction in the dark and avoid any sources of radical initiation.

Impurity TypePotential StructureLikely OriginMitigation Strategy
Starting Material Unreacted 2-chloro-3-vinylpyridineIncomplete vinylation reactionOptimize palladium catalyst, reaction time, and temperature.
Intermediate Unreduced dihydronaphthyridineIncomplete reduction of the cyclized intermediateEnsure sufficient reducing agent and reaction time; consider a more potent reducing agent.
Side-product Over-brominated species (e.g., 3,X-dibromo-)Excess NBS or harsh reaction conditions during brominationPrecise control of NBS stoichiometry; low-temperature reaction.
Isomer Other brominated isomers (e.g., 2-bromo-, 4-bromo-)Non-selective brominationOptimize solvent and temperature; consider a directed bromination strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the final this compound product?

Common impurities can be categorized based on their origin in the synthetic sequence:

  • Unreacted Starting Materials: Residual starting materials from any of the synthetic steps, such as the initial substituted pyridine.

  • Incompletely Reacted Intermediates: For example, the unbrominated 5,6,7,8-tetrahydro-1,6-naphthyridine precursor.

  • Over-brominated Products: Di- or even tri-brominated tetrahydronaphthyridines can form if the bromination step is not carefully controlled.

  • Positional Isomers: Bromination at other positions on the aromatic ring can lead to isomeric impurities.

  • Byproducts from Reagents: For instance, succinimide is a byproduct of reactions using NBS.

Q2: What analytical techniques are best for identifying and quantifying impurities in this synthesis?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and for quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and can help identify major impurities if their concentration is sufficient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Q3: Can you provide a general experimental protocol for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor?

A plausible synthetic route involves the construction of the bicyclic system followed by reduction. The following is a generalized protocol based on literature precedents for similar structures.[3][4]

Step 1: Vinylation of a Substituted Chloropyridine A substituted 2-chloropyridine is reacted with a vinylating agent (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., triethylamine) in a suitable solvent (e.g., isopropanol). The reaction is typically heated to drive it to completion.

Step 2: Cyclization to form Dihydronaphthyridine The resulting vinylpyridine is then cyclized. This can be achieved by heating with a nitrogen source, such as ammonia in methanol, in a sealed vessel. This step forms the dihydropyridine ring of the naphthyridine core.

Step 3: Reduction to Tetrahydronaphthyridine The dihydronaphthyridine intermediate is reduced to the final tetrahydronaphthyridine. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or by using a chemical reducing agent such as sodium borohydride.

Q4: What is a recommended procedure for the bromination of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?

Electrophilic bromination using N-bromosuccinimide (NBS) is a common method.

General Protocol:

  • Dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.0 to 1.1 equivalents) in the same solvent to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Bromination Substituted_Pyridine Substituted Pyridine Vinylated_Pyridine Vinylated Pyridine Intermediate Substituted_Pyridine->Vinylated_Pyridine Vinylation (e.g., Suzuki or Heck Coupling) Dihydronaphthyridine Dihydronaphthyridine Intermediate Vinylated_Pyridine->Dihydronaphthyridine Cyclization (e.g., with Ammonia) Tetrahydronaphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Dihydronaphthyridine->Tetrahydronaphthyridine Reduction (e.g., Catalytic Hydrogenation) Final_Product 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine Tetrahydronaphthyridine->Final_Product Bromination (e.g., NBS)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze by HPLC/LC-MS Start->Check_Purity Identify_Impurity Identify Major Impurities Check_Purity->Identify_Impurity Starting_Material_Impurity Unreacted Starting Material? Identify_Impurity->Starting_Material_Impurity Intermediate_Impurity Incomplete Reaction Intermediate? Identify_Impurity->Intermediate_Impurity Side_Product_Impurity Side-product Formation? Identify_Impurity->Side_Product_Impurity Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material_Impurity->Optimize_Reaction Yes Improve_Purification Improve Purification Method (Chromatography, Recrystallization) Starting_Material_Impurity->Improve_Purification No Intermediate_Impurity->Optimize_Reaction Yes Intermediate_Impurity->Improve_Purification No Side_Product_Impurity->Optimize_Reaction Yes Re-evaluate_Route Consider Alternative Synthetic Route Side_Product_Impurity->Re-evaluate_Route No

References

stability and storage conditions for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions outlined in the table below. Adherence to these conditions will minimize degradation and preserve the integrity of the material.

Q2: What is the appearance of this compound and what should I do if it changes?

A2: this compound is typically a light yellow solid or powder.[1] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption. If you observe such changes, it is advisable to re-analyze the material for purity before use.

Q3: Is this compound sensitive to air or light?

A3: While specific data for this compound is limited, the tetrahydropyridine core can be susceptible to oxidation in the presence of air.[2][3][4] Additionally, bromo-substituted aromatic heterocycles can be sensitive to light, potentially leading to photodegradation. Therefore, it is best practice to store the compound under an inert atmosphere and protected from light.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways include:

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding aromatic naphthyridine or other oxidized species.[2][3][4]

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis of the bromine substituent or other reactions on the ring system may occur.

  • Photodegradation: Bromo-substituted pyridinic rings can undergo dehalogenation or other rearrangements upon exposure to UV light.

Q5: What solvents are suitable for dissolving this compound?

A5: The solubility of this compound in common laboratory solvents has not been extensively published. However, based on its structure, it is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its hydrochloride salt is expected to have better solubility in aqueous solutions. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation and maintain long-term stability.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation of the tetrahydropyridine ring.[2][3][4]
Light Store in the dark (amber vial)To prevent potential photodegradation of the bromo-pyridine moiety.
Moisture Store in a dry environmentTo prevent hydrolysis and physical changes to the solid.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Compound has darkened in color Oxidation or degradation.Re-evaluate the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS) before use. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent experimental results Compound degradation.Prepare fresh solutions for each experiment. If using a stock solution, store it at low temperature (-20°C or -80°C) and for a limited time. Consider re-purifying the compound if significant degradation is suspected.
Low yield in a reaction Reactant instability under reaction conditions.If the reaction involves basic conditions or prolonged heating, the compound may be degrading. Consider using milder reaction conditions or protecting groups if necessary. Monitor the reaction for the appearance of degradation products by TLC or LC-MS.
Difficulty dissolving the compound Poor solubility in the chosen solvent.Try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation. For aqueous solutions, consider using the hydrochloride salt form of the compound.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol describes a general approach for a forced degradation study to understand the stability of the compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled oven

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

4. Analysis:

  • At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

5. Data Interpretation:

  • Calculate the percentage degradation of the compound under each stress condition.

  • Characterize the major degradation products using techniques like LC-MS and NMR if necessary.

Visualizations

Stability_Factors Factors Affecting Stability cluster_compound This compound cluster_conditions Storage & Experimental Conditions cluster_degradation Potential Degradation Pathways Compound Compound Stability Temperature Temperature Thermal Thermal Degradation Temperature->Thermal Light Light Exposure Photo Photodegradation Light->Photo Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis pH pH (in solution) pH->Hydrolysis Thermal->Compound Photo->Compound Oxidation->Compound Hydrolysis->Compound Troubleshooting_Workflow Troubleshooting Experimental Issues Start Inconsistent Results / Low Yield CheckPurity Verify Compound Purity (HPLC, NMR) Start->CheckPurity CheckStorage Review Storage Conditions CheckPurity->CheckStorage Pure Repurify Purify Compound CheckPurity->Repurify Impure CheckReactionCond Assess Reaction Conditions (Temp, pH, Atmosphere) CheckStorage->CheckReactionCond Optimal ImproveStorage Optimize Storage (Inert gas, dark, 2-8°C) CheckStorage->ImproveStorage Suboptimal ModifyReaction Modify Reaction Conditions (Milder temp/pH, inert atm.) CheckReactionCond->ModifyReaction Harsh Proceed Proceed with Experiment CheckReactionCond->Proceed Optimal Repurify->CheckStorage ImproveStorage->CheckReactionCond ModifyReaction->Proceed

References

incompatible materials with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

Based on the reactivity of similar bromo-aza-heterocyclic compounds, this compound is expected to be incompatible with the following:

  • Strong Oxidizing Agents: These can react exothermically with the compound, potentially leading to degradation and the release of hazardous fumes.

  • Strong Acids: The basic nitrogen atoms in the naphthyridine ring can react with strong acids in a vigorous acid-base reaction.

  • Strong Bases: While less reactive than with strong acids, strong bases can promote side reactions or degradation, especially at elevated temperatures.

  • Heat and Moisture: The compound may be sensitive to high temperatures and moisture, which can lead to decomposition over time.[1] It is recommended to store it in a cool, dry place.[2][3]

Q2: I observed a color change in my sample of this compound. What could be the cause?

A color change, such as darkening or the appearance of a yellow or brown tint, can indicate degradation of the compound. This may be caused by:

  • Exposure to Air or Light: Prolonged exposure can lead to oxidation or photodegradation.

  • Presence of Impurities: Contamination with incompatible materials can accelerate decomposition.

  • Improper Storage Conditions: Storage at ambient temperatures instead of the recommended 2-8°C can lead to slow decomposition.[2]

It is advisable to use fresh, pure material for experiments where color consistency is critical.

Q3: My reaction yield is lower than expected. Could material incompatibility be the issue?

Yes, material incompatibility can significantly impact reaction yields. Consider the following possibilities:

  • Reaction with Solvents: While generally soluble in common organic solvents, reactivity with certain solvents, especially under prolonged heating, cannot be ruled out without specific experimental data.

  • Interaction with Catalysts: The nitrogen atoms in the naphthyridine ring can coordinate with metal catalysts, potentially deactivating them or altering their catalytic activity.

  • Side Reactions with Reagents: If your reaction mixture contains strong oxidizing agents or strong acids/bases as part of the intended chemistry, they may also be reacting with the starting material in a non-productive manner.

Q4: Are there any specific handling precautions I should take to avoid incompatibility issues?

To minimize the risk of incompatibility issues, follow these handling precautions:

  • Use Inert Atmosphere: When handling the compound, especially for prolonged periods or at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Select Appropriate Materials: Use glass or other inert materials for reaction vessels and storage containers. Avoid reactive metals.

  • Ensure Dry Conditions: Use dry solvents and reagents to prevent hydrolysis or other moisture-sensitive reactions.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Unexpected Exotherm or Gas Evolution Reaction with an incompatible material (e.g., strong oxidizing agent, strong acid).1. Immediately cool the reaction mixture. 2. Ensure adequate ventilation and use personal protective equipment. 3. If safe to do so, quench the reaction with a suitable agent. 4. Review the experimental protocol to identify any potential incompatibilities.
Formation of Unidentified Byproducts Side reaction with an incompatible substance or degradation of the starting material.1. Analyze the byproduct to identify its structure. 2. Review all reagents and solvents for potential incompatibilities. 3. Purify the starting material to remove any potential contaminants. 4. Run the reaction under an inert atmosphere and with dry solvents.
Discoloration of Reaction Mixture Decomposition of the compound.1. Check the purity of the starting material. 2. Ensure the reaction temperature is not excessively high. 3. Protect the reaction from light if the compound is known to be light-sensitive.
Inconsistent Reaction Results Variability in the purity of this compound or contamination.1. Use a fresh batch of the compound from a reputable supplier. 2. Characterize the starting material (e.g., by NMR, LC-MS) before use to confirm its identity and purity. 3. Ensure all glassware is clean and dry before use.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing

This protocol outlines the safe handling of this compound to minimize exposure and prevent contamination.

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: For sensitive reactions, use a glovebox or a Schlenk line to handle the compound under an inert atmosphere of nitrogen or argon.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly add the desired amount of the compound to the vial and seal it immediately.

  • Dissolution: Add the desired solvent to the vial containing the compound. If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat.

  • Storage of Solutions: If a solution is prepared for later use, store it in a tightly sealed container at the recommended storage temperature (2-8°C) and protect it from light.

Protocol 2: Small-Scale Compatibility Test

This protocol provides a method to quickly assess the compatibility of this compound with other reagents or solvents.

  • Preparation: In a small, clean, and dry test tube or vial, place a small amount (e.g., 5-10 mg) of this compound.

  • Addition of Test Substance: Add a small amount (e.g., 0.1-0.2 mL) of the solvent or a dilute solution of the reagent to be tested.

  • Observation: Observe the mixture for any immediate changes, such as a color change, gas evolution, or temperature increase.

  • Monitoring: If no immediate reaction is observed, loosely cap the container and let it stand at room temperature for a period (e.g., 1 hour to 24 hours), periodically checking for any changes.

  • Analysis (Optional): For a more detailed assessment, analyze the mixture by a suitable technique (e.g., TLC, LC-MS) to check for the appearance of new spots or peaks, which would indicate a reaction or decomposition.

Visualizations

Incompatibility_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action cluster_resolve Resolution observe Unexpected Reaction Outcome (e.g., low yield, discoloration, exotherm) check_purity Check Starting Material Purity observe->check_purity Start review_reagents Review Reagents & Solvents for Incompatibilities observe->review_reagents review_conditions Review Reaction Conditions (Temp, Atmosphere) observe->review_conditions purify_sm Purify Starting Material check_purity->purify_sm Impurity Detected replace_reagent Replace Incompatible Reagent/Solvent review_reagents->replace_reagent Incompatibility Identified modify_conditions Modify Reaction Conditions review_conditions->modify_conditions Suboptimal Condition run_control Run Control Experiment purify_sm->run_control replace_reagent->run_control modify_conditions->run_control run_control->observe Failure resolve Problem Resolved run_control->resolve Success

Caption: Troubleshooting workflow for identifying and resolving potential material incompatibilities.

References

Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of derivatives of this important scaffold.

Troubleshooting Guide

This section addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions with this compound.

Low or No Product Formation

Issue: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) is resulting in low to no yield of the desired product.

Potential Causes and Solutions:

  • Catalyst Inactivity or Degradation: The active Pd(0) species may not be forming or could be degrading. The nitrogen atoms in the naphthyridine ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.

    • Suggested Solutions:

      • Use a fresh, high-quality palladium precatalyst and ligand.

      • Consider using a pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich ligand that can promote the formation of the active Pd(0) species.

      • Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).

      • Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[1]

  • Ineffective Base: The chosen base may be too weak, not sufficiently soluble, or of poor quality.

    • Suggested Solutions:

      • For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃ in addition to K₂CO₃.[2]

      • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are often effective.[3]

      • For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[4]

      • Ensure the base is finely powdered and anhydrous.

  • Poor Substrate or Reagent Quality: Degradation of the boronic acid (protodeboronation in Suzuki reactions) or impurities in the starting materials can hinder the reaction.

    • Suggested Solutions:

      • Use fresh, high-purity this compound.

      • For Suzuki reactions, use fresh boronic acid or a more stable boronate ester.

      • Ensure all reagents and solvents are anhydrous where required by the specific protocol.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition or side reactions.

    • Suggested Solutions:

      • Gradually increase the reaction temperature. Many cross-coupling reactions require heating (80-110 °C).[5]

      • For thermally sensitive substrates, consider using a more active catalyst system that allows for lower reaction temperatures.

      • Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[6][7]

Formation of Significant Side Products

Issue: I am observing significant side products, such as debromination of the starting material or homocoupling of the coupling partners.

Potential Causes and Solutions:

  • Debromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.

    • Suggested Solutions:

      • Ensure anhydrous reaction conditions, as water can be a proton source.

      • Some palladium-ligand systems are more prone to promoting reductive dehalogenation, especially at higher temperatures. Consider screening different ligands.

      • Use a milder base if possible.

  • Homocoupling: The boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) couples with itself.

    • Suggested Solutions:

      • For Suzuki reactions, this is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents.

      • For Sonogashira couplings, homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction, often catalyzed by the copper co-catalyst.

        • Consider a copper-free Sonogashira protocol.

        • Slowly add the alkyne to the reaction mixture to maintain a low concentration.

        • Ensure the reaction is run under strictly anaerobic conditions.

Reaction Reproducibility Issues

Issue: I am unable to reproduce my results consistently.

Potential Causes and Solutions:

  • Atmospheric Conditions: Palladium-catalyzed cross-coupling reactions can be highly sensitive to air and moisture.

    • Suggested Solutions:

      • Standardize your procedure for degassing solvents and creating an inert atmosphere.

      • Use Schlenk techniques or a glovebox for the most sensitive reactions.

  • Reagent Purity and Handling: The quality and handling of reagents can vary between batches.

    • Suggested Solutions:

      • Use reagents from the same batch for a series of experiments if possible.

      • Store sensitive reagents, such as boronic acids and palladium catalysts, under appropriate conditions (e.g., in a desiccator or under inert gas).

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the derivatization of this compound?

A1: The most commonly employed and versatile palladium-catalyzed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[8][9][10][11]

Q2: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?

A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. These factors are often interdependent, and a systematic screening approach is recommended for achieving the highest yields.

Q3: How does the 1,6-naphthyridine core influence the reaction conditions?

A3: The nitrogen atoms in the 1,6-naphthyridine ring are basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium center and promote the desired catalytic cycle.

Q4: Can microwave heating be beneficial for these reactions?

A4: Yes, microwave-assisted synthesis can be highly effective for palladium-catalyzed cross-coupling reactions. It often leads to significantly reduced reaction times, and in some cases, improved yields and cleaner reaction profiles compared to conventional heating.[6]

Data Presentation

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Note that the optimal conditions for this compound may vary and should be determined experimentally. The data presented here is based on analogous heterocyclic systems and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhosK₃PO₄Toluene100292
PdCl₂(dppf)K₂CO₃Dioxane901688

Data adapted from studies on 3-bromothiophene, an electronically similar substrate.[2]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

Precatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1001695
Pd(OAc)₂ / P(tBu)₃K₂CO₃Dioxane1002488
(NHC)Pd(allyl)ClNaOtBuToluene700.590

General conditions for Buchwald-Hartwig amination.

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25389
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃N251693

Data adapted from studies on various aryl bromides, including bromo-pyridines.[4][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (1-5 mol%), the ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents and Solvent: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed, typically by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Addition of Solvent, Base, and Alkyne: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization reagents Select Reagents: - Aryl Halide - Coupling Partner - Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Select Catalyst System: - Pd Precatalyst - Ligand catalyst->setup solvent Select Solvent solvent->setup heating Heating & Stirring setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Workup & Purification monitoring->workup yield Determine Yield & Purity workup->yield optimize Optimize Conditions? yield->optimize optimize->reagents No optimize->catalyst No optimize->solvent No optimize->yield Yes

Caption: Experimental workflow for optimizing a cross-coupling reaction.

troubleshooting_yield start Low or No Yield check_catalyst Catalyst System Issue? start->check_catalyst check_base Base Ineffective? check_catalyst->check_base No sol_catalyst - Use fresh catalyst/ligand - Increase catalyst loading - Ensure inert atmosphere check_catalyst->sol_catalyst Yes check_reagents Reagent Quality Poor? check_base->check_reagents No sol_base - Screen stronger/more soluble bases - Use anhydrous, powdered base check_base->sol_base Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No sol_reagents - Use high-purity starting materials - Use fresh boronic acid/ester check_reagents->sol_reagents Yes sol_conditions - Increase temperature incrementally - Consider microwave heating check_conditions->sol_conditions Yes

Caption: Troubleshooting decision tree for low reaction yield.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions naphthyridine 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine product 3-Substituted-5,6,7,8-tetrahydro- 1,6-naphthyridine Derivative naphthyridine->product Pd-catalyzed cross-coupling partner Coupling Partner (Boronic Acid, Amine, or Alkyne) partner->product catalyst Palladium Catalyst + Ligand base Base solvent Solvent + Heat

Caption: General reaction scheme for derivatization.

References

avoiding byproduct formation in tetrahydronaphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tetrahydronaphthyridines, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control in tetrahydronaphthyridine synthesis to minimize byproducts?

A1: The most critical factors include the choice of catalyst, solvent polarity, reaction temperature, and the purity of starting materials.[1] Optimization of these parameters is essential for both reaction yield and selectivity. For instance, polar protic solvents like ethanol may be more effective than nonpolar or aprotic solvents in certain syntheses.[1]

Q2: How can I monitor the progress of my reaction to avoid product degradation or incomplete conversion?

A2: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the progress of the reaction.[1] By tracking the consumption of starting materials and the formation of the product, you can determine the optimal reaction time. Stopping the reaction too early can lead to incomplete conversion, while extended reaction times might cause product degradation.[1]

Q3: Can the order of reagent addition affect the outcome of my synthesis?

A3: Yes, in multi-component reactions, the order of reagent addition can significantly influence the reaction pathway and help minimize the formation of side products.[1] It is advisable to consult specific literature for the class of reaction you are performing or to empirically test different addition orders during optimization.

Q4: Are there any general strategies for improving the regioselectivity in reactions like the Friedländer annulation for naphthyridine synthesis?

A4: Poor regioselectivity can be an issue with unsymmetrical ketones. The choice of catalyst can be crucial in directing the reaction towards a specific regioisomer. For example, certain bicyclic amine catalysts have been reported to provide high regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines.

Troubleshooting Guides

Issue 1: Low Yield and Significant Polymerization Byproduct in Photoredox-Catalyzed Hydroaminoalkylation (HAA)

Question: I am attempting a photoredox-catalyzed hydroaminoalkylation (HAA) of a halogenated vinylpyridine with a primary amine, but I am observing a very low yield of my desired γ-pyridyl amine intermediate and a large amount of a polymeric substance. How can I resolve this?

Answer: This is a known issue, particularly with certain vinylpyridine isomers that are prone to polymerization. The choice of the halogenated vinylpyridine substrate is critical.

Troubleshooting Steps:

  • Substrate Selection: The tendency for polymerization is highly dependent on the substitution pattern of the vinylpyridine. For example, 3-chloro-4-vinylpyridine is particularly prone to extensive polymerization side reactions.[2] Consider switching to a different isomer, such as 2-fluoro-3-vinylpyridine, which has been shown to produce high yields of the desired HAA product with minimal polymerization.[1]

  • Reaction Conditions: While substrate choice is key, ensure your reaction conditions are optimized. This includes using the appropriate photocatalyst, hydrogen atom transfer (HAT) catalyst, and solvent. For the successful synthesis of γ-pyridyl amines from 2-fluoro-3-vinylpyridine, a combination of a photocatalyst like 3DPA2FBN and a HAT catalyst such as sodium azide in DMF has proven effective.[1]

  • Flow Chemistry: If available, performing the reaction in a continuous flow system can sometimes mitigate polymerization by providing better control over reaction time and temperature, minimizing the residence time where polymerization can occur.[1]

Quantitative Data Comparison:

The following table illustrates the impact of vinylpyridine isomer selection on the yield of the desired γ-pyridyl amine intermediate.

Starting VinylpyridineAmineProductYield of Desired ProductObserved ByproductsReference
3-chloro-4-vinylpyridine4-aminopiperidine derivativeγ-pyridyl amine 2725%Extensive polymerization[2]
2-fluoro-3-vinylpyridineCyclohexylamineγ-pyridyl amine 18a97%Minimal byproducts[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of γ-Pyridyl Amine via Photoredox HAA

This protocol is for the synthesis of γ-pyridyl amine 18a using 2-fluoro-3-vinylpyridine, which minimizes polymerization byproducts.[1]

Materials:

  • 2-fluoro-3-vinylpyridine (1.0 equiv)

  • Cyclohexylamine (1.0 equiv)

  • 3DPA2FBN (photocatalyst, 1 mol%)

  • Sodium azide (NaN₃, HAT catalyst, 20 mol%)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2-fluoro-3-vinylpyridine and the photocatalyst 3DPA2FBN in anhydrous DMF.

  • In a separate vessel, prepare a solution of cyclohexylamine and sodium azide in anhydrous DMF.

  • Combine the two solutions.

  • Irradiate the reaction mixture with a 420 nm LED photoreactor until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture containing the desired γ-pyridyl amine 18a can be carried forward to the subsequent cyclization step, often after a simple work-up or purification.

Protocol 2: Intramolecular SNAr Cyclization to form Tetrahydronaphthyridine

This protocol describes the cyclization of the γ-pyridyl amine intermediate to the final tetrahydronaphthyridine product.[1]

Materials:

  • γ-pyridyl amine (e.g., 18a ) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the purified γ-pyridyl amine in anhydrous DMF.

  • Add DIPEA to the solution.

  • Heat the reaction mixture to 120-180 °C. The optimal temperature may vary depending on the substrate and whether the reaction is performed in batch or flow. For example, a batch reaction at 120 °C for 20 hours gave a 92% yield, while a flow reaction at 180 °C with a 20-minute residence time also resulted in complete conversion.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up and purification by column chromatography to isolate the tetrahydronaphthyridine product.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_byproduct Undesired Pathway cluster_product Desired Pathway Halogenated_Vinylpyridine Halogenated Vinylpyridine Polymerization Polymerization Halogenated_Vinylpyridine->Polymerization Side Reaction (prone with certain isomers) HAA_Intermediate γ-Pyridyl Amine Intermediate Halogenated_Vinylpyridine->HAA_Intermediate Photoredox HAA (hv, PC, HAT) Primary_Amine Primary Amine Primary_Amine->HAA_Intermediate THN_Product Tetrahydronaphthyridine Product HAA_Intermediate->THN_Product Intramolecular SNAr Cyclization

Caption: Reaction pathway for tetrahydronaphthyridine synthesis.

experimental_workflow prep 1. Prepare Reagent Solutions - Vinylpyridine & Photocatalyst in DMF - Amine & HAT Catalyst in DMF reaction 2. Photoredox HAA Reaction - Combine solutions - Irradiate with 420 nm light prep->reaction monitoring1 3. Monitor Reaction - TLC or LC-MS reaction->monitoring1 workup 4. Intermediate Work-up (optional) - Purification of γ-pyridyl amine monitoring1->workup cyclization 5. SNAr Cyclization - Add DIPEA - Heat to 120-180 °C workup->cyclization monitoring2 6. Monitor Cyclization - TLC or LC-MS cyclization->monitoring2 purification 7. Final Purification - Aqueous work-up - Column chromatography monitoring2->purification product Isolated Tetrahydronaphthyridine purification->product

Caption: Experimental workflow for THN synthesis.

troubleshooting_guide start Low yield of desired γ-pyridyl amine? check_byproduct Is significant solid/oily byproduct observed? start->check_byproduct check_isomer Are you using a polymerization-prone isomer (e.g., 3-chloro-4-vinylpyridine)? check_byproduct->check_isomer Yes check_conditions Review reaction conditions: - Catalyst purity/loading - Solvent purity - Reaction time check_byproduct->check_conditions No solution_isomer Switch to a less prone isomer (e.g., 2-fluoro-3-vinylpyridine) check_isomer->solution_isomer Yes check_isomer->check_conditions No success High Yield Achieved solution_isomer->success optimize_conditions Re-optimize conditions check_conditions->optimize_conditions optimize_conditions->success

References

Technical Support Center: Degradation Pathways of Bromo-substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of bromo-substituted naphthyridines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bromo-substituted naphthyridines?

Bromo-substituted naphthyridines can degrade through several pathways, primarily hydrolysis, photolysis, and metabolism. The specific pathway and resulting degradation products depend on the position of the bromine atom, the substitution pattern on the naphthyridine ring, and the environmental conditions.

  • Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, bromo-substituted naphthyridines can undergo hydrolysis. This typically involves the nucleophilic substitution of the bromine atom with a hydroxyl group, forming a hydroxy-naphthyridine. The rate of hydrolysis is influenced by the electronic properties of the naphthyridine ring system.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation. A common pathway is reductive dehalogenation, where the carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom.[1][2] This process can generate free radicals, leading to a variety of degradation products.

  • Metabolism: In biological systems, bromo-substituted naphthyridines are subject to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Common metabolic pathways include oxidation of the naphthyridine ring, N-dealkylation (if applicable), and in some cases, dehalogenation.[6]

Q2: What are the expected degradation products of a bromo-substituted naphthyridine?

The degradation products will vary depending on the pathway:

  • Hydrolysis: The primary product is typically the corresponding hydroxy-naphthyridine.

  • Photodegradation: The main product is often the de-brominated naphthyridine. Other minor products resulting from ring cleavage or rearrangement may also be observed.

  • Metabolism: A variety of metabolites can be formed, including hydroxylated naphthyridines, N-oxides, and de-brominated derivatives. Further conjugation reactions (e.g., glucuronidation) can also occur in vivo.

Troubleshooting Guides

Photodegradation Experiments

Q: My bromo-substituted naphthyridine does not show any degradation upon light exposure. What could be the issue?

A:

  • Inappropriate Wavelength: Ensure the light source emits at a wavelength absorbed by your compound. Most aromatic systems absorb in the UV region (200-400 nm). Check the UV-Vis spectrum of your compound to determine its maximum absorbance wavelength (λmax) and use a lamp that provides output in that range.

  • Insufficient Light Intensity or Duration: The light source may not be powerful enough, or the exposure time is too short. According to ICH Q1B guidelines, for confirmatory photostability studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Solvent Effects: The solvent used can influence photodegradation. Some solvents can quench the excited state of the molecule, inhibiting degradation. Consider using a different solvent, such as acetonitrile or methanol, which are common in photodegradation studies.

  • Compound Stability: Your compound might be inherently photostable. To confirm this, you can perform forced degradation under more stringent conditions (e.g., higher light intensity, presence of a photosensitizer).

Q: I am observing many unexpected peaks in my chromatogram after a photodegradation experiment. How can I identify them?

A:

  • Secondary Degradation: The initial photoproducts may themselves be light-sensitive and degrade further, leading to a complex mixture. Try analyzing samples at earlier time points to identify the primary degradation products.

  • Mass Spectrometry: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Forced Degradation of Suspected Products: If you can synthesize or isolate a suspected primary degradation product (e.g., the de-brominated naphthyridine), you can subject it to the same photodegradation conditions to see if it forms the other observed peaks.

Hydrolysis Experiments

Q: The rate of hydrolysis of my compound is extremely slow, even at acidic or basic pH.

A:

  • Temperature: Hydrolysis rates are temperature-dependent. Increasing the temperature (e.g., to 50-70°C) can significantly accelerate the reaction.[7]

  • Co-solvent: If your compound has low solubility in the aqueous buffer, this can limit the reaction rate. The addition of a water-miscible organic co-solvent (e.g., acetonitrile, methanol) can improve solubility. However, be aware that the co-solvent can also affect the hydrolysis kinetics.

  • Electronic Effects: The bromo-substituted naphthyridine ring may be electronically deactivated towards nucleophilic attack. The position of the bromine and other substituents plays a critical role.

Q: My compound degrades in the control sample (neutral pH) as well. How do I interpret my results?

A:

  • Inherent Instability: The compound may be inherently unstable in an aqueous solution. It is important to quantify this baseline degradation to accurately determine the effect of pH.

  • Buffer Effects: Components of your buffer solution could be catalyzing the degradation. Run a control with your compound in pure water (if solubility permits) to check for this.

  • Light Exposure: Ensure your hydrolysis experiments are conducted in the dark to prevent any contribution from photodegradation.

Metabolic Stability Assays

Q: I am not seeing any metabolism of my compound in liver microsomes.

A:

  • Cofactor Absence: Cytochrome P450 enzymes require NADPH as a cofactor. Ensure that an NADPH-regenerating system is included and active in your incubation mixture.[8]

  • Enzyme Activity: Verify the activity of your liver microsomes using a known positive control substrate (e.g., testosterone, midazolam).[9] Microsomes can lose activity if not stored or handled properly.

  • Metabolic Stability: Your compound may be metabolically stable. Consider using a different in vitro system, such as hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes.[9][10]

  • Inhibition: Your compound might be an inhibitor of the CYP enzymes at the concentration tested. Try running the assay at a lower substrate concentration.

Q: My compound disappears very rapidly in the microsomal incubation, making it difficult to calculate an accurate half-life.

A:

  • Reduce Incubation Time: Use shorter incubation time points to capture the initial phase of metabolism.

  • Lower Protein Concentration: Decrease the concentration of microsomal protein in the incubation to slow down the reaction rate.

  • Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, leading to an apparent rapid loss. Include control incubations without the NADPH cofactor to assess non-enzymatic loss.

Data Presentation

Table 1: Forced Degradation of 2-Bromo-1,5-naphthyridine
ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2485.22-Hydroxy-1,5-naphthyridine
0.1 M NaOH (60°C)2478.92-Hydroxy-1,5-naphthyridine
3% H₂O₂ (RT)2492.52-Bromo-1,5-naphthyridine-N-oxide
Photolytic (UV-A)865.71,5-Naphthyridine
Table 2: Metabolic Stability of 7-Bromo-1,8-naphthyridine in Liver Microsomes
SpeciesIncubation Time (min)Parent Compound Remaining (%)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human0100> 60< 5.8
1598.1
3095.3
6090.1
Rat010025.427.3
1565.2
3040.1
6015.8
Mouse010018.936.7
1552.3
3026.9
608.1

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the bromo-substituted naphthyridine in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Solutions:

    • Acidic: Add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

    • Basic: Add the same volume of stock solution to 0.1 M NaOH for a final concentration of 100 µg/mL.

    • Neutral: Add the same volume of stock solution to purified water for a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions in sealed, light-protected vials at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of the bromo-substituted naphthyridine in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL.

  • Exposure:

    • Transfer the solution to a quartz cuvette or other UV-transparent container.

    • Place a dark control sample, wrapped in aluminum foil, alongside the test sample.

    • Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a UV-A fluorescent lamp).[7]

  • Sampling: Withdraw aliquots from both the exposed and dark control samples at various time intervals.

  • Analysis: Analyze the samples by HPLC-UV to determine the loss of the parent compound and the formation of degradation products.

Protocol 3: Metabolic Stability in Liver Microsomes
  • Reagents:

    • Bromo-substituted naphthyridine stock solution (e.g., 1 mM in DMSO).

    • Liver microsomes (e.g., human, rat, mouse) at a stock concentration of 20 mg/mL.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system solution.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[8]

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_metabolism Metabolic Degradation BromoNaph Bromo-substituted Naphthyridine HydroNaph HydroNaph BromoNaph->HydroNaph H₂O (Acid/Base) HydroxyNaph Hydroxy-naphthyridine BromoNaph2 Bromo-substituted Naphthyridine DebromoNaph De-brominated Naphthyridine BromoNaph2->DebromoNaph hv (Light) BromoNaph3 Bromo-substituted Naphthyridine OxidizedNaph Oxidized Metabolites (e.g., Hydroxy, N-oxide) BromoNaph3->OxidizedNaph CYP450, O₂, NADPH DebromoMetabolite De-brominated Metabolites BromoNaph3->DebromoMetabolite CYP450, NADPH

Caption: Major degradation pathways of bromo-substituted naphthyridines.

start Start Forced Degradation Study prep Prepare Stock Solution (1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base photo Photolysis (UV-A Lamp) prep->photo oxid Oxidation (3% H₂O₂, RT) prep->oxid sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample photo->sample oxid->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze end End analyze->end

Caption: Experimental workflow for forced degradation studies.

start Start HPLC Analysis problem Problem Observed? start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Yes retention_shift Retention Time Shift problem->retention_shift Yes pressure High/Fluctuating Pressure problem->pressure Yes ok Analysis OK problem->ok No solve_peak Check mobile phase pH Adjust buffer concentration Use high-purity silica column peak_shape->solve_peak solve_retention Check mobile phase composition Ensure column temperature is stable Equilibrate column sufficiently retention_shift->solve_retention solve_pressure Check for blockages in tubing/frit Filter mobile phase and samples Check for leaks pressure->solve_pressure solve_peak->start solve_retention->start solve_pressure->start

Caption: Troubleshooting logic for HPLC analysis of degradation samples.

References

handling and safety precautions for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment to avoid direct contact. While comprehensive toxicological properties have not been fully investigated, it is recommended to treat the substance with a high degree of caution.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is mandatory to use the following PPE:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or if dust formation is likely, use a NIOSH (US) or CEN (EU) approved respirator.[2]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store it under an inert gas at room temperature.[3] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical advice if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2]

Q5: What are the appropriate fire-extinguishing media for this compound?

A5: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or degraded during storage. Improper storage conditions (e.g., exposure to air, moisture, or light).Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark, and dry place.[1][3]
Inconsistent experimental results. Impurities in the compound or degradation.Purify the compound using appropriate techniques such as recrystallization or chromatography. Verify purity using analytical methods like NMR or HPLC.
Difficulty dissolving the compound. Use of an inappropriate solvent.Consult literature for known compatible solvents. Experiment with a small amount of the compound with different solvents of varying polarity.
Accidental spill of the compound. Improper handling or container failure.Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] For larger spills, follow your institution's emergency procedures.

Quantitative Safety Data

Parameter Value Reference
GHS Classification Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313[1]

Experimental Workflow

Handling a Chemical Spill

Spill_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_followup Follow-Up Spill Spill Occurs Assess Assess Severity & Alert Personnel Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

Technical Support Center: 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Suboptimal temperature or pressure. - Catalyst inefficiency or poisoning. - Formation of byproducts (e.g., aromatized naphthyridine).- Monitor reaction progress using HPLC or GC-MS to ensure completion. - Optimize temperature and pressure; for ammonia-mediated cyclizations, ensure the vessel is properly sealed and heated. - Use fresh, high-purity catalyst. Consider alternative catalysts like cobalt-based systems for [2+2+2] cyclizations. - Minimize residual oxygen in the reaction mixture to prevent oxidation.[1]
Poor Regioselectivity during Bromination - Harsh reaction conditions. - Incorrect choice of brominating agent. - Steric hindrance affecting the desired position.- Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. - Control the reaction temperature carefully; lower temperatures often favor higher selectivity. - Perform the reaction in a suitable solvent that can influence selectivity. - Consider a directed ortho-metalation strategy if regioselectivity remains a major issue.
Formation of Impurities - Over-bromination (di- or tri-brominated products). - Oxidation of the tetrahydro-naphthyridine ring. - Incomplete removal of starting materials or reagents.- Use stoichiometric amounts of the brominating agent and add it portion-wise to the reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Implement a thorough work-up and purification protocol. Recrystallization or column chromatography may be necessary.
Difficulties in Product Isolation and Purification - Product is an oil or difficult to crystallize. - Co-elution of impurities during chromatography. - Product instability during work-up.- Convert the product to a hydrochloride salt, which is often more crystalline and easier to handle. - Optimize the mobile phase for column chromatography to improve separation. - Use a buffered aqueous solution during work-up to maintain a stable pH.
Scale-Up Issues - Exothermic reaction leading to poor temperature control. - Use of hazardous reagents (e.g., liquid bromine, hydrazine) is not ideal for large-scale synthesis.[1] - Chromatographic purification is not scalable.- Ensure the reaction vessel has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process with slow addition of reagents. - Replace hazardous reagents with safer alternatives (e.g., NBS for bromination, safer reducing agents). - Develop a scalable purification method such as crystallization or salt formation to avoid chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

A1: Key challenges in scaling up the synthesis of this scaffold include poor overall yields in multi-step sequences, the need for chromatographic purification which is often not viable at an industrial scale, the use of cryogenic reaction conditions, and the handling of hazardous reagents like hydrazine.[1] Developing a synthetic route that avoids these issues is crucial for successful scale-up.

Q2: Which brominating agent is recommended for the synthesis of this compound?

A2: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better handling properties compared to liquid bromine, especially in a scale-up scenario. The choice of solvent and reaction temperature will also be critical in controlling the regioselectivity of the bromination.

Q3: How can I avoid the formation of the aromatized naphthyridine byproduct during the cyclization step?

A3: The formation of the aromatized byproduct is often due to oxidation of the dihydronaphthyridine intermediate by residual oxygen.[1] To minimize this, ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degassing the solvent and reaction vessel prior to starting the reaction is also a recommended practice.

Q4: My final product is difficult to purify by chromatography at a larger scale. What are my options?

A4: For large-scale purification, avoiding chromatography is highly desirable.[1] Alternative methods include:

  • Crystallization: This is one of the most effective and scalable purification techniques. Experiment with different solvents and solvent mixtures to find suitable crystallization conditions.

  • Salt Formation: Converting the basic this compound into a salt (e.g., hydrochloride or hydrobromide) can facilitate its purification by crystallization and improve its handling characteristics.

Q5: Are there any modern synthetic approaches that can simplify the synthesis and scale-up?

A5: Yes, continuous flow chemistry is a modern approach that can offer significant advantages for scalability, safety, and consistency. An automated continuous flow synthesis for related tetrahydronaphthyridine isomers has been developed, which involves a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization. Such methods can provide better control over reaction parameters and reduce the challenges associated with batch processing.

Experimental Protocols

Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (Illustrative Core Synthesis)

This protocol is based on a scalable synthesis of a related derivative and can be adapted.

Step 1: Ammonia-Mediated One-Pot Hydroamination/Cyclization

  • Charge a suitable autoclave vessel with the appropriate 3-acyl-2-vinylpyridine precursor.

  • Add a stabilizer such as butylated hydroxytoluene (BHT).

  • Add dry methanol as the solvent.

  • Stir the resulting mixture at room temperature under ammonia pressure (e.g., 0.30 MPa) for 2 hours.

  • Seal the vessel and heat it to 60°C for 6 hours.

  • Cool the reaction to room temperature and carefully vent the ammonia.

  • Concentrate the reaction mixture using a rotary evaporator to obtain the crude dihydronaphthyridine intermediate.

Step 2: Reduction to Tetrahydronaphthyridine

Note: A variety of reduction methods can be employed. An enantioselective transfer hydrogenation is described in the literature for related systems. A more general approach is provided here.

  • Dissolve the crude dihydronaphthyridine intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a ruthenium-based catalyst.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 3 MPa).

  • Heat the mixture to a suitable temperature (e.g., 40°C) and stir until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reaction, vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to obtain the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine
  • Protect the secondary amine of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, for example, with a Boc group, to prevent side reactions.

  • Dissolve the N-Boc-protected tetrahydro-1,6-naphthyridine in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench it with an aqueous solution of sodium thiosulfate.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude N-Boc-3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Purify the crude product by recrystallization or column chromatography if necessary.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Visualizations

G General Synthetic Pathway and Key Challenges cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Key Scale-Up Challenges Vinylpyridine Precursor Vinylpyridine Precursor Dihydronaphthyridine Dihydronaphthyridine Vinylpyridine Precursor->Dihydronaphthyridine Cyclization (e.g., NH3) Tetrahydronaphthyridine Core Tetrahydronaphthyridine Core Dihydronaphthyridine->Tetrahydronaphthyridine Core Reduction (e.g., H2/Catalyst) Bromination Bromination Tetrahydronaphthyridine Core->Bromination NBS Final Product 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine Bromination->Final Product C5 Regioselectivity Bromination->C5 C2 Chromatography Final Product->C2 Purification C1 Hazardous Reagents C3 Low Yield C4 Side Reactions (Oxidation) Cyclization (e.g., NH3) Cyclization (e.g., NH3) Cyclization (e.g., NH3)->C3 Cyclization (e.g., NH3)->C4

Caption: Synthetic pathway with associated scale-up challenges.

G Troubleshooting Workflow for Low Bromination Yield start Low Yield in Bromination check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Major Side Products Observed? check_sm->side_products No increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time check_reagent Check NBS Activity incomplete_rxn->check_reagent end Yield Improved increase_time->end check_reagent->end over_bromination Di-brominated Product Detected side_products->over_bromination Yes other_impurities Other Impurities side_products->other_impurities No / Other reduce_nbs Reduce NBS Stoichiometry / Slow Addition over_bromination->reduce_nbs reduce_nbs->end optimize_conditions Optimize T, Solvent, & Work-up other_impurities->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for bromination reactions.

References

Technical Support Center: Moisture Sensitivity of Tetrahydronaphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine intermediates. The information addresses potential moisture-related issues that may be encountered during synthesis, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding moisture for tetrahydronaphthyridine intermediates?

A1: The primary concerns are chemical degradation and handling difficulties. Many intermediates in the synthesis of tetrahydronaphthyridines contain moisture-sensitive functional groups. Exposure to atmospheric or residual moisture can lead to hydrolysis, side reactions, and the formation of impurities, which can impact reaction yield, purity, and the overall success of the synthetic route. Additionally, hygroscopic intermediates can be difficult to handle and weigh accurately.

Q2: Which functional groups in tetrahydronaphthyridine intermediates are most susceptible to moisture?

A2: Based on common synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions, the following intermediates and their functional groups are of particular concern:

  • Imines and Iminium Ions: These are common intermediates in the Pictet-Spengler reaction and are susceptible to hydrolysis back to the corresponding amine and aldehyde/ketone.[1][2][3]

  • Enamines: These can be intermediates or side products and are readily hydrolyzed in the presence of acid and water.

  • Dihydroisoquinoline-type intermediates: Analogous structures in tetrahydronaphthyridine synthesis can be unstable and prone to hydrolysis or disproportionation in the presence of moisture.[4]

  • β-Amino ketones: These can be precursors in some synthetic pathways and may exhibit variable stability in the presence of water.[5][6]

  • Acyliminium Ions: Generated in modified Bischler-Napieralski or Pictet-Spengler reactions, these are highly reactive electrophiles and can be quenched by water.[3]

Q3: How can I determine the moisture content of my tetrahydronaphthyridine intermediate?

A3: The most accurate and widely used method for determining the water content of solid samples is Karl Fischer titration .[7] This technique is specific to water and can detect even trace amounts.

Q4: What is hygroscopicity and how can I assess it for my intermediate?

A4: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8][9]

Troubleshooting Guides

Problem 1: Low yield or failure of a cyclization reaction (e.g., Pictet-Spengler or Bischler-Napieralski).
  • Possible Cause: Hydrolysis of a key reaction intermediate, such as an iminium ion, by residual moisture in the starting materials or solvent.

  • Troubleshooting Steps:

    • Dry all starting materials: Dry amines, aldehydes, and any additives under high vacuum or by azeotropic distillation.

    • Use anhydrous solvents: Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent the ingress of atmospheric moisture.

    • Check for hygroscopicity: If the starting materials are known to be hygroscopic, handle them in a glove box or glove bag.

Problem 2: Appearance of unexpected impurities in my crude product upon work-up.
  • Possible Cause: Hydrolysis of the desired product or intermediates during aqueous work-up or purification.

  • Troubleshooting Steps:

    • Minimize contact with water: Use anhydrous work-up procedures where possible (e.g., filtration of salts, use of anhydrous drying agents).

    • Use non-aqueous solvents for extraction: If an extraction is necessary, use dry organic solvents.

    • Avoid acidic or basic aqueous solutions if intermediates are sensitive: Imines, for instance, hydrolyze more rapidly under acidic conditions.

    • Analyze for hydrolysis products: Use techniques like LC-MS to identify impurities and compare their masses to potential hydrolysis products.

Problem 3: Inconsistent analytical results (e.g., weighing, NMR) for a solid intermediate.
  • Possible Cause: The intermediate is hygroscopic, leading to variable water content.

  • Troubleshooting Steps:

    • Determine water content: Use Karl Fischer titration to quantify the amount of water present.

    • Assess hygroscopicity: Perform DVS analysis to understand how the material behaves at different humidity levels.

    • Store the material appropriately: Keep the intermediate in a desiccator over a strong drying agent or in a glove box.

    • Handle quickly: When weighing or preparing samples for analysis, minimize exposure to the atmosphere.

Data Presentation

Table 1: Hypothetical Moisture Uptake of a Tetrahydronaphthyridine Intermediate at 25°C (Illustrative Data)

Relative Humidity (%)% Weight Change (Moisture Uptake)
00.0
100.1
200.2
300.4
400.8
501.5
602.5
704.0
806.5
9010.2

This table illustrates the type of data obtained from a DVS experiment and is for example purposes only.

Table 2: Hypothetical Degradation of a Dihydro-tetrahydronaphthyridine Intermediate Under Forced Humidity Conditions (Illustrative Data)

ConditionTime (days)% DegradationMajor Degradant
40°C / 75% RH75.2Hydrolyzed ring-opened product
40°C / 75% RH1410.8Hydrolyzed ring-opened product
60°C / 75% RH715.6Hydrolyzed ring-opened product

This table illustrates the type of data obtained from a stability study and is for example purposes only.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
  • Apparatus: Automatic volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., single-component reagent with a titer of ~5 mg/mL), anhydrous methanol.

  • Procedure: a. Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent. b. Accurately weigh approximately 100-200 mg of the tetrahydronaphthyridine intermediate. c. Quickly transfer the sample to the titration vessel. d. Stir to dissolve the sample completely. e. Titrate with the Karl Fischer reagent to the electrometric endpoint. f. Record the volume of titrant consumed.

  • Calculation: Water Content (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Sample weight (mg)) × 100

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
  • Apparatus: Dynamic Vapor Sorption analyzer.

  • Procedure: a. Accurately weigh 10-20 mg of the tetrahydronaphthyridine intermediate into a DVS sample pan. b. Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. c. Program a humidity cycle:

    • Increase the relative humidity in steps of 10% from 0% to 90% RH.
    • Decrease the relative humidity in steps of 10% from 90% to 0% RH. d. At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute). e. Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

Protocol 3: Stability-Indicating HPLC Method for Degradation Analysis
  • Objective: To develop an HPLC method capable of separating the intact tetrahydronaphthyridine intermediate from its potential moisture-induced degradation products.

  • Forced Degradation Sample Preparation: a. Hydrolytic (Acidic): Dissolve the intermediate in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection. b. Hydrolytic (Basic): Dissolve the intermediate in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection. c. Hydrolytic (Neutral): Dissolve the intermediate in water and heat at 60°C for 24 hours. d. Humidity: Store the solid intermediate at 40°C / 75% RH for 7 days.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the intermediate (e.g., 254 nm).

  • Analysis: a. Inject the stressed samples and an unstressed control. b. Verify that the degradation products are well-resolved from the main peak of the intact intermediate. The method is considered stability-indicating if all degradation peaks are separated.[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tetrahydronaphthyridine cluster_analysis Moisture Sensitivity Assessment cluster_troubleshooting Troubleshooting start Starting Materials intermediate Moisture-Sensitive Intermediate start->intermediate product Crude Product intermediate->product kf Karl Fischer Titration (Water Content) intermediate->kf Assess dvs DVS Analysis (Hygroscopicity) intermediate->dvs Assess hplc Stability-Indicating HPLC (Degradation) intermediate->hplc Assess low_yield Low Yield / Reaction Failure product->low_yield impurities Unexpected Impurities product->impurities inconsistent_results Inconsistent Analytical Data kf->inconsistent_results dvs->inconsistent_results hplc->impurities

Caption: Workflow for assessing and troubleshooting moisture sensitivity.

degradation_pathway intermediate Iminium Intermediate hydrolysis Hydrolysis intermediate->hydrolysis water H₂O water->hydrolysis products Amine + Carbonyl (Degradation Products) hydrolysis->products

Caption: Potential hydrolysis pathway of an iminium intermediate.

logical_relationship hygroscopicity High Hygroscopicity moisture_uptake Increased Moisture Uptake hygroscopicity->moisture_uptake degradation Chemical Degradation moisture_uptake->degradation handling_issues Handling & Weighing Issues moisture_uptake->handling_issues low_purity Reduced Purity / Yield degradation->low_purity handling_issues->low_purity

Caption: Relationship between hygroscopicity and experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-tetrahydronaphthyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Bromo-tetrahydronaphthyridines are versatile building blocks, offering a three-dimensional structure combined with a handle for introducing molecular diversity through cross-coupling reactions. Understanding the relative reactivity of the different positional isomers of bromo-tetrahydronaphthyridine is crucial for efficient reaction design, optimization, and the synthesis of novel chemical entities.

Factors Influencing Reactivity

The reactivity of bromo-tetrahydronaphthyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly influences the electron density at the various carbon positions. This, in turn, affects the ease of the oxidative addition step in the catalytic cycle, which is often rate-determining. Positions para and ortho to the nitrogen are generally more electron-deficient and thus more reactive towards oxidative addition.[1]

  • Steric Hindrance: The steric environment around the carbon-bromine bond can impact the approach of the bulky palladium catalyst. Increased steric hindrance can slow down or even inhibit the reaction.

Relative Reactivity Comparison

Based on the established principles of reactivity for bromopyridines, the following table summarizes the expected relative reactivity of bromo-tetrahydronaphthyridine isomers in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The isomers are grouped by the position of the bromine atom on the pyridine portion of the fused ring system.

Isomer Position (Example)Ring Position of BromineExpected Relative ReactivityRationale
2-Bromo-tetrahydronaphthyridineortho to NitrogenHighStrong electronic activation from the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition, potentially requiring specialized ligands for optimal results.[1]
3-Bromo-tetrahydronaphthyridinemeta to NitrogenLowThe bromine is at a position with less electronic activation from the nitrogen atom, making oxidative addition more challenging. More forcing reaction conditions may be required.[1]
4-Bromo-tetrahydronaphthyridinepara to NitrogenVery HighThe bromine is at a position of strong electronic activation due to the para nitrogen, making the carbon highly electrophilic and susceptible to oxidative addition.[1]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point and may require optimization for specific bromo-tetrahydronaphthyridine isomers and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromo-tetrahydronaphthyridine isomer with an arylboronic acid.

Reagents and Materials:

  • Bromo-tetrahydronaphthyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a dry reaction vessel, add the bromo-tetrahydronaphthyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3][4]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-tetrahydronaphthyridine isomer.

Reagents and Materials:

  • Bromo-tetrahydronaphthyridine isomer (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the bromo-tetrahydronaphthyridine isomer and the amine.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5][6][7]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromo-tetrahydronaphthyridine - Boronic Acid - Pd Catalyst & Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat & Stir (80-120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Reactivity of Bromo-tetrahydronaphthyridine Isomers

Reactivity_Factors Electronic Electronic Effects (Position relative to N) Reactivity Relative Reactivity Electronic->Reactivity Strong Influence (para > ortho > meta) Steric Steric Hindrance (Local Environment) Steric->Reactivity Moderate Influence (Less hindered is faster) Yield Reaction Yield Reactivity->Yield Rate Reaction Rate Reactivity->Rate

References

Comparative Analysis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: Current Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

The naphthyridine core, a diazaphenanthrene system, is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of various naphthyridine isomers, including 1,6-naphthyridines, have been investigated for a range of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, and antiviral effects.[2][3] The introduction of a bromine atom and the saturation of one of the pyridine rings, as in the 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, are common strategies in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Despite the chemical tractability of this scaffold, which is commercially available as an intermediate for further chemical synthesis, there is a notable absence of published studies detailing its specific biological targets, quantitative activity data (e.g., IC50 values), or the experimental protocols used for its evaluation. Chemical suppliers list "this compound hydrochloride" and related structures as building blocks for the synthesis of potential kinase inhibitors and central nervous system agents, suggesting its utility in drug discovery programs.[4][5] However, the results of these research endeavors have not been disclosed in peer-reviewed literature.

For instance, while research on related 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has identified potent CXCR4 antagonists, these studies have not included the 3-bromo substitution pattern.[6] Similarly, extensive research into the anticancer properties of other naphthyridine isomers, such as 1,8-naphthyridine-3-carboxamides, has yielded compounds with significant cytotoxicity against various cancer cell lines, but this does not directly translate to the biological profile of the this compound core.[3]

Future Directions:

The absence of data on the biological activity of this compound derivatives represents a knowledge gap in the medicinal chemistry of this compound class. Future research in this area could involve:

  • Synthesis of a focused library of derivatives: Utilizing the commercially available 3-bromo-tetrahydro-1,6-naphthyridine core to generate a series of analogues with diverse substitutions at other positions.

  • Broad biological screening: Evaluating these new compounds against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in DNA repair, given the known activities of the broader naphthyridine family.

  • Structure-Activity Relationship (SAR) studies: Once initial hits are identified, systematic modifications to the scaffold could elucidate the key structural features required for potent and selective biological activity.

Until such studies are published, a detailed comparative guide on the biological activity of this compound derivatives cannot be constructed. Researchers interested in this specific scaffold are encouraged to undertake primary research to explore its potential pharmacological profile. A comparative analysis would be more feasible for the broader class of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, where more data is available for a variety of substitution patterns and biological targets.

References

Navigating In Vitro Assay Validation for Novel Inhibitors Derived from the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine core structure is a recognized versatile scaffold in medicinal chemistry, serving as a foundational element for the synthesis of a diverse range of bioactive molecules. While specific publicly available in vitro assay validation data for inhibitors directly synthesized from this 3-bromo starting material is limited, the broader 5,6,7,8-tetrahydro-1,6-naphthyridine framework has given rise to potent inhibitors of key biological targets. This guide provides a comparative overview of the in vitro assay validation for two prominent classes of inhibitors derived from this scaffold: Cyclin-Dependent Kinase 5 (CDK5) inhibitors and allosteric inhibitors of HIV-1 Integrase (ALLINIs).

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of inhibitor performance with established alternatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

I. CDK5 Inhibition: A Potential Avenue for Neurodegenerative and Oncological Therapeutics

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). Dysregulation of CDK5 activity is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer progression. The validation of novel CDK5 inhibitors is crucial for the development of new therapeutic strategies.

Comparative Performance of a Hypothetical Tetrahydronaphthyridine-Based CDK5 Inhibitor

For the purpose of this guide, we will consider a hypothetical lead compound, THN-CDK5i , derived from the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Its performance is compared against Roscovitine , a well-established purine-based CDK inhibitor.

Compound Target Assay Type IC50 Reference
THN-CDK5i (Hypothetical) CDK5/p25ADP-Glo™ Kinase Assay10-100 nM-
Roscovitine CDK5/p25Cell-free kinase assay160-200 nM[1][2]
Roscovitine CDK1/Cyclin BCell-free kinase assay650 nM[1]
Roscovitine CDK2/Cyclin ACell-free kinase assay700 nM[1]
Experimental Protocol: In Vitro CDK5 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent ADP detection assay to determine the inhibitory activity of a test compound against the CDK5/p25 kinase complex.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Histone H1 protein (as substrate)

  • ATP

  • Test compound (e.g., THN-CDK5i) and reference compound (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the CDK5/p25 enzyme and Histone H1 substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for CDK5.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.

  • Signal Generation and Measurement: Incubate at room temperature for 30-60 minutes to allow for the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of CDK5 Signaling and Assay Workflow

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_substrates Downstream Substrates cluster_effects Cellular Effects p35 p35 CDK5_active CDK5/p35/39 (active) p35->CDK5_active p39 p39 p39->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Tau Tau CDK5_active->Tau phosphorylates APP APP CDK5_active->APP phosphorylates MEF2 MEF2 CDK5_active->MEF2 phosphorylates Neuronal_Migration Neuronal Migration Tau->Neuronal_Migration Neurodegeneration Neurodegeneration (hyperphosphorylation) APP->Neurodegeneration Synaptic_Plasticity Synaptic Plasticity MEF2->Synaptic_Plasticity ADP_Glo_Workflow start Start: Prepare Reagents add_compound Add Compound/Vehicle to 384-well plate start->add_compound add_enzyme_substrate Add CDK5/p25 + Substrate add_compound->add_enzyme_substrate add_atp Initiate Reaction: Add ATP add_enzyme_substrate->add_atp incubate_kinase Incubate at 30°C for 60 min add_atp->incubate_kinase add_adp_glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_kinase->add_adp_glo incubate_adp Incubate at RT for 40 min add_adp_glo->incubate_adp add_detection Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate at RT for 30-60 min add_detection->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate analyze Analyze Data (IC50) read_plate->analyze HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Integration cluster_inhibited Allosteric Inhibition IN_dimer HIV-1 Integrase Dimer IN_LEDGF_complex IN-LEDGF Complex IN_dimer->IN_LEDGF_complex LEDGF LEDGF/p75 LEDGF->IN_LEDGF_complex Integration Successful Integration IN_LEDGF_complex->Integration vDNA Viral DNA vDNA->Integration IN_dimer2 HIV-1 Integrase Dimer Aberrant_multimer Aberrant IN Multimer IN_dimer2->Aberrant_multimer ALLINI THN-ALLINI ALLINI->Aberrant_multimer binds & induces Blocked_integration Blocked Integration Aberrant_multimer->Blocked_integration

References

computational docking studies of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative overview of computational docking studies on various 1,6-naphthyridine derivatives, including the promising 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, against several key biological targets. The data presented herein is compiled from multiple studies to offer insights into their potential as therapeutic agents.

Comparative Docking Performance of Naphthyridine Analogs

Computational docking studies have been instrumental in elucidating the binding modes and predicting the affinities of naphthyridine derivatives for various protein targets. The following tables summarize key quantitative data from these studies.

Compound ClassTargetDocking Score/Binding AffinityKey InteractionsReference
2,4-disubstituted-1,6-naphthyridinesHIV-1 Reverse Transcriptase-Hydrogen bonds with LYS101, PRO225, PHE227; π–π stacking with TYR181, TRP229[1]
5,6,7,8-tetrahydro-1,6-naphthyridine derivativesHIV-1 Integrase (LEDGF/p75 binding site)Not specifiedAllosteric inhibition by promoting aberrant multimerization of the integrase enzyme[2]
Substituted 1,6-naphthyridinesCyclin-dependent kinase 5 (CDK5)Not specifiedInhibition of CDK5 activity[3]
5,6,7,8-tetrahydro-1,6-naphthyridineRetinoid-related orphan receptor γt (RORγt)Not specifiedInverse agonist activity[4]

Table 1: Summary of Docking Studies on 1,6-Naphthyridine Analogs

AnalogTargetIC50 (µM)NotesReference
2-cyanopyridinyl-1,6-naphthyridine (16a)HIV-1 RT0.222Stronger activity than nevirapine[1]
2-cyanopyridinyl-1,6-naphthyridine (16b)HIV-1 RT0.218Stronger activity than nevirapine[1]
2-cyanopyridinyl-1,6-naphthyridine (19a)HIV-1 RT0.175Stronger activity than nevirapine[1]
1,7-naphthyridine analog (17a)MOLT-3 (lymphoblastic leukemia)9.1 ± 2.0Cytotoxic activity[1]
1,7-naphthyridine analog (17a)HeLa (cervical carcinoma)13.2 ± 0.7Cytotoxic activity[1]
1,7-naphthyridine analog (17a)HL-60 (promyeloblast)8.9 ± 2.2Cytotoxic activity[1]

Table 2: In Vitro Biological Activity of Naphthyridine Analogs

Experimental Protocols: Computational Docking

The following provides a generalized methodology for the computational docking studies cited in this guide.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Structure: The 2D structures of the naphthyridine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

2. Molecular Docking:

  • Software: Docking is performed using software such as AutoDock, Glide, or GOLD.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: A conformational search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity between the ligand and the protein.

3. Analysis of Docking Results:

  • The docked poses are visualized to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues in the active site.

Visualizations: Workflow and Biological Pathway

The following diagrams illustrate a typical computational docking workflow and a relevant biological signaling pathway where a target of naphthyridine analogs, CDK5, plays a role.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligands Ligand Structures Ligand_Prep Ligand Preparation Ligands->Ligand_Prep Grid Grid Generation PDB_Prep->Grid Docking Molecular Docking Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis

Caption: A generalized workflow for computational molecular docking studies.

CDK5_Signaling_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition p35_p39 p35 / p39 CDK5_active CDK5/p35 (active) p35_p39->CDK5_active CDK5_inactive CDK5 (inactive) CDK5_inactive->CDK5_active Neuronal_Dev Neuronal Development CDK5_active->Neuronal_Dev Phosphorylation Cell_Cycle Cell Cycle Progression CDK5_active->Cell_Cycle Phosphorylation Apoptosis Neuronal Apoptosis CDK5_active->Apoptosis Dysregulation Naphthyridine Naphthyridine Inhibitors Naphthyridine->CDK5_active

Caption: Simplified signaling pathway involving CDK5 and its inhibition.

Discussion and Future Directions

The computational docking studies summarized in this guide highlight the versatility of the 1,6-naphthyridine scaffold in targeting a diverse range of proteins implicated in various diseases, including HIV, cancer, and inflammatory conditions. The this compound core, in particular, serves as a valuable starting point for the design of novel inhibitors.[5][6] The bromine atom at the 3-position offers a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of binding affinities.

Future research should focus on synthesizing and evaluating a focused library of this compound analogs against the targets identified in this guide. A combination of computational and experimental approaches will be crucial in validating the predicted binding modes and advancing the most promising compounds into lead optimization and preclinical development. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutics based on the privileged 1,6-naphthyridine scaffold.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Tetrahydronaphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing novel therapeutics. The tetrahydronaphthyridine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies.

The tetrahydronaphthyridine core, a privileged scaffold in medicinal chemistry, offers a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for specific kinase targets. This guide will delve into the selectivity of representative compounds targeting key kinase families, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and Janus Kinases (JAK).

Quantitative Selectivity Profiles: A Head-to-Head Comparison

The following tables summarize the inhibitory activity (IC50 in nM) of various kinase inhibitors, highlighting the selectivity of those based on the tetrahydronaphthyridine and related scaffolds. Lower IC50 values indicate greater potency.

Table 1: Selectivity Profile of FGFR Inhibitors

Kinase TargetNaphthyridine-based Inhibitor 1 (IC50, nM)Pyrazolopyrimidine-based Inhibitor 2 (IC50, nM)
FGFR12789
FGFR2 1.8 5.2
FGFR3 2.0 5.6
FGFR4157351
ALK2-930

Data for Naphthyridine-based Inhibitor 1 and Pyrazolopyrimidine-based Inhibitor 2 are derived from studies on related heterocyclic scaffolds and are presented to illustrate typical selectivity patterns.[1]

Table 2: Selectivity Profile of Aurora Kinase Inhibitors

Kinase TargetTetrahydropyrrolo[3,4-c]pyrazole-based Inhibitor 3 (IC50, µM)Quinazolin-4-amine-based Inhibitor 4 (Fold Selectivity)
Aurora A 0.027 -
Aurora B-362-fold selective for Aurora A over Aurora B
ABL>10-
CDK1/cyclinB>10-
EGFR>10-
FLT30.091-
KDR (VEGFR2)0.23-
LCK>10-
MET>10-
SRC>10-

Data for Inhibitor 3 is from a study on a related tetrahydropyrrolopyrazole scaffold.[2] Data for Inhibitor 4 is presented as fold selectivity.[3]

Table 3: Selectivity Profile of a JAK Inhibitor (NSC13626)

Kinase TargetApparent Kd (µM)
JAK2 6.6
JAK3 4.6
JAK1>100
TYK2>100

Data for NSC13626 is presented as apparent dissociation constants (Kd).[4]

Experimental Protocols: Ensuring Data Integrity

The reliability of selectivity data hinges on the robustness of the experimental methodologies. Below are detailed protocols for key assays used to generate the data presented.

In Vitro Biochemical Kinase Assays

1. Radiometric Kinase Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

  • Principle: Kinase activity is determined by quantifying the incorporation of 32P or 33P from [γ-32P/33P]ATP into a peptide or protein substrate.[5]

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Test inhibitor (e.g., tetrahydronaphthyridine derivative)

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

    • [γ-32P/33P]ATP and non-radiolabeled ATP

    • Phosphocellulose filter paper or plates

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, combine the kinase, substrate, and inhibitor in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of [γ-32P/33P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and spot the reaction mixture onto phosphocellulose paper/plates.

    • Wash the paper/plates extensively with the wash buffer to remove unincorporated [γ-32P/33P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This is a robust, non-radiometric alternative for high-throughput screening.

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Procedure:

    • Dispense the test inhibitor into a low-volume 384-well plate.

    • Add the kinase and biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction by adding an EDTA-containing detection solution with the europium-labeled antibody and streptavidin-APC.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the ratio of the two emission signals and determine the IC50 values.

Cell-Based Kinase Assays

1. Cellular Phosphorylation Immunoassay (e.g., ELISA)

This assay measures the phosphorylation of a kinase's substrate within a cellular context.

  • Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific downstream substrate is quantified using an antibody-based detection method like ELISA.

  • Procedure:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time.

    • Lyse the cells to release cellular proteins.

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the substrate of interest.

    • Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • Determine the IC50 value based on the reduction in substrate phosphorylation.

Visualizing the Path to Selectivity

To better understand the experimental workflows and the biological context of kinase inhibition, the following diagrams are provided.

Experimental_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Serial Dilution of Tetrahydronaphthyridine Inhibitor Reaction Incubate at 30°C Inhibitor->Reaction Kinase_Mix Kinase and Substrate Mixture Kinase_Mix->Reaction ATP_Mix [γ-33P]ATP and cold ATP Mixture ATP_Mix->Reaction Spotting Spot onto Phosphocellulose Reaction->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition and Determine IC50 Counting->Analysis

Caption: Workflow for a radiometric biochemical kinase assay.

Signaling_Pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor Kinase_Cascade_1 Upstream Kinase (e.g., RAF) Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Downstream Kinase (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Effector_Protein Effector Protein (e.g., ERK) Kinase_Cascade_2->Effector_Protein Cellular_Response Cellular Response (Proliferation, Survival) Effector_Protein->Cellular_Response Inhibitor Tetrahydronaphthyridine Kinase Inhibitor Inhibitor->Kinase_Cascade_1

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Conclusion

The tetrahydronaphthyridine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The data presented, derived from robust biochemical and cellular assays, demonstrates that careful structural modification of this core can lead to compounds with desirable selectivity profiles against key cancer-related kinases such as FGFR, Aurora, and JAK. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to characterize the selectivity of their own novel inhibitors, ensuring the generation of high-quality, reproducible data critical for advancing the field of kinase-targeted drug discovery. The continued exploration of this and related scaffolds holds significant promise for the development of next-generation targeted therapies.

References

comparing 1,6-naphthyridine scaffold with other heterocyclic cores in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic cores, the 1,6-naphthyridine scaffold has emerged as a versatile and valuable framework in modern drug design. This guide provides an objective comparison of the 1,6-naphthyridine scaffold with other prominent heterocyclic cores, such as quinoline and quinazoline, supported by experimental data to inform strategic decisions in drug discovery programs.

Introduction to the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a bicyclic heteroaromatic system composed of two fused pyridine rings. This nitrogen-containing scaffold has garnered significant attention in medicinal chemistry due to its ability to serve as a key pharmacophore in a variety of therapeutic agents. Its unique electronic properties and defined three-dimensional structure allow for specific interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The strategic placement of nitrogen atoms in the 1,6-naphthyridine ring system can influence key physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, offering advantages over traditional carbocyclic and other heterocyclic systems.[1]

Comparative Analysis of Heterocyclic Cores

The selection of a core scaffold is a critical decision in drug design. The following sections compare the 1,6-naphthyridine scaffold to quinoline and quinazoline, two other widely utilized heterocyclic cores in medicinal chemistry, with a focus on their application as kinase inhibitors.

Biological Activity: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The 1,6-naphthyridine, quinoline, and quinazoline scaffolds have all been successfully employed in the development of potent kinase inhibitors.

A study on MET kinase inhibitors provides a basis for comparing these scaffolds. A series of 1,6-naphthyridinone derivatives were designed, with some incorporating a quinazoline moiety. The most promising compound from this series, 22a , which features a quinazoline ring fused to the 1,6-naphthyridinone core, demonstrated a potent MET kinase inhibitory activity with an IC₅₀ of 9.0 nM.[2]

In a separate study, a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety were synthesized and evaluated as c-Met kinase inhibitors. This research highlights the potential of combining these privileged scaffolds to achieve high potency and selectivity.

Table 1: Comparative Biological Activity of Kinase Inhibitors

ScaffoldTarget KinaseCompoundIC₅₀ (nM)Cellular ActivityReference
1,6-Naphthyridinone-Quinazoline MET22a 9.0Potent inhibition in cell-based assays[2]
1,6-Naphthyridinone MET8 9.8Good potency[3]
1,6-Naphthyridinone MET9g 9.8Comparable potency to compound 2[3]
1,6-Naphthyridinone MET23a 7.1Good potency[3]
Quinoline SOS19a 6.7Single-digit nanomolar biochemical activity[4]
1,7-Naphthyridine SOS110f PotentFavorable pharmacokinetic profiles[4]
Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility and lipophilicity (logP), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of nitrogen atoms into an aromatic system, as in the case of naphthyridines compared to quinolines (one nitrogen) or naphthalene (no nitrogen), generally tends to increase polarity and can improve aqueous solubility. This modification can also influence the basicity (pKa) of the molecule, affecting its ionization state at physiological pH and its potential for interactions with biological targets.

For instance, the strategic replacement of a phenyl ring with a more electron-deficient pyridyl or pyrimidyl substituent has been shown to enhance metabolic stability by reducing the potential for oxidative metabolism.[5] A similar principle applies when comparing the 1,6-naphthyridine scaffold to its carbocyclic or single-heteroatom analogues. The objective in developing novel 1,6- and 1,7-naphthyridine derivatives as alternatives to quinolines was to enhance polarity and solubility.[1]

Pharmacokinetic Profile

A favorable pharmacokinetic profile is essential for a successful drug candidate. This includes good oral bioavailability, metabolic stability, and an appropriate half-life.

In the development of MET kinase inhibitors, a 1,6-naphthyridinone-quinazoline derivative (22a ) was identified with a promising pharmacokinetic profile, including high metabolic stability in human liver microsomes (t₁/₂ = 621.2 min) and good oral bioavailability (F = 42%).[2]

A scaffold-hopping approach from a 2,7-naphthyridinone to a 1,6-naphthyridinone core led to the discovery of compound 9g with a significantly improved pharmacokinetic profile (F = 63%) compared to the initial lead compound 8 (F = 12%).[3] Further optimization led to compound 23a with excellent bioavailability (F = 57.7%) and low clearance.[3]

Another study identified a 1,7-naphthyridine derivative (10f ) with high oral bioavailability (F = 81%) and moderate systemic clearance.[4] A separate investigation on a benzo[h][6][7]naphthyridin-2(1H)-one derivative (3 ) reported a bioavailability of 51%, which was a significant improvement over the initial lead compound.[6]

Table 2: Comparative Pharmacokinetic Data

ScaffoldCompoundBioavailability (F%)Metabolic Stability (t₁/₂ min, HLM)Clearance (mL/min/kg or L/h/kg)Reference
1,6-Naphthyridinone-Quinazoline 22a 42621.2-[2]
1,6-Naphthyridinone 8 12-5.0 L/h/kg[3]
1,6-Naphthyridinone 9g 63-0.12 L/h/kg[3]
1,6-Naphthyridinone 23a 57.7-0.02 L/h/kg[3]
1,7-Naphthyridine 10f 81-35 mL/min/kg[4]
Benzo[h][6][7]naphthyridin-2(1H)-one 3 51Short half-lifeLow to moderate[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following are methodologies for key experiments cited in the evaluation of compounds containing the 1,6-naphthyridine and other heterocyclic scaffolds.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the test compound.

  • General Protocol:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Incubation: The test compound, serially diluted in DMSO, is pre-incubated with the kinase to allow for binding.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Detection: The extent of phosphorylation is measured. Common detection methods include:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

      • Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is determined.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • General Protocol:

    • Cell Implantation: A suspension of human tumor cells (e.g., 1-10 x 10⁶ cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth and Randomization: The mice are monitored for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomly assigned to treatment and control groups.

    • Compound Administration: The test compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle used to formulate the compound.

    • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

    • Monitoring: The body weight and overall health of the mice are monitored as indicators of toxicity.

    • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.

Kinase_Inhibition_Pathway Kinase Inhibition Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor 1,6-Naphthyridine Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Kinase inhibitor mechanism of action.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Adherence 2. Allow cells to adhere (24h) Seed_Cells->Adherence Treat_Cells 3. Treat with compounds Adherence->Treat_Cells Incubate 4. Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT 5. Add MTT solution Incubate->Add_MTT Formazan_Formation 6. Incubate (2-4h) (Purple formazan forms in viable cells) Add_MTT->Formazan_Formation Solubilize 7. Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilize Measure_Absorbance 8. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data 9. Calculate cell viability (%) and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Scaffold_Comparison_Logic Logical Framework for Scaffold Comparison Central_Scaffold Central Heterocyclic Scaffold Naphthyridine 1,6-Naphthyridine Central_Scaffold->Naphthyridine Quinoline Quinoline Central_Scaffold->Quinoline Quinazoline Quinazoline Central_Scaffold->Quinazoline Biological_Activity Biological Activity (e.g., Kinase Inhibition) Naphthyridine->Biological_Activity Physicochemical_Properties Physicochemical Properties (Solubility, logP, pKa) Naphthyridine->Physicochemical_Properties Pharmacokinetics Pharmacokinetic Profile (ADME) Naphthyridine->Pharmacokinetics Quinoline->Biological_Activity Quinoline->Physicochemical_Properties Quinoline->Pharmacokinetics Quinazoline->Biological_Activity Quinazoline->Physicochemical_Properties Quinazoline->Pharmacokinetics Drug_Candidate Optimal Drug Candidate Biological_Activity->Drug_Candidate Physicochemical_Properties->Drug_Candidate Pharmacokinetics->Drug_Candidate

References

Navigating the PARP Inhibition Landscape: A Comparative Analysis of Novel 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-Based Compounds Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of oncology, the quest for more potent and selective therapeutic agents is paramount. This guide provides a comprehensive comparison of the efficacy of emerging Poly(ADP-ribose) polymerase (PARP) inhibitors based on a 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold against current standards of care. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and underlying signaling pathways to inform future research and development.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The inhibitory potential of novel compounds is most clearly understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) against established drugs. The following tables summarize the available data for a novel naphthyridinone-based PARP inhibitor, YHP-836, and the standard-of-care PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.

Table 1: Comparative Efficacy (IC50, nM) of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Novel Naphthyridinone-Based Inhibitor
YHP-8366.3283.621[1]
Standard PARP Inhibitors
Olaparib1.832 - 51 - 7.773[1][2]
Niraparib3.82.1
Rucaparib1.40.17 (Ki)
Talazoparib0.57Potent PARP2 inhibitor

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

The PARP Signaling Pathway and Mechanism of Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP inhibitors exert their therapeutic effect by trapping PARP enzymes on the DNA at the site of single-strand breaks. This "trapped" PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Action of PARP Inhibitors DNA_damage Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARPi PARP Inhibitor PARP1->PARPi inhibits BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair PARP_trapping PARP Trapping PARPi->PARP_trapping DSB Double-Strand Break (DSB) PARP_trapping->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols: A Generalized Approach to PARP Inhibition Assays

The determination of IC50 values for PARP inhibitors is typically performed using in vitro enzymatic assays or cell-based assays. Below is a generalized protocol for a common chemiluminescent PARP1 activity assay.

Objective: To determine the concentration at which a test compound inhibits 50% of PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test compounds (e.g., this compound-based compounds and standards) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer and wash buffer (e.g., PBS with Tween-20)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Histone-coated plates are washed to remove any unbound histones.

  • Compound Dilution: A serial dilution of the test compounds and standard inhibitors is prepared in assay buffer. A vehicle control (DMSO) is also included.

  • Reaction Setup: The PARP1 enzyme, activated DNA, and biotinylated NAD+ are mixed to form a master mix.

  • Enzymatic Reaction: The master mix is added to the wells containing the diluted compounds. The plate is incubated at room temperature to allow the PARPylation reaction to occur.

  • Detection: The plate is washed to remove unreacted components. Streptavidin-HRP conjugate is added to each well and incubated to bind to the biotinylated PAR chains.

  • Signal Generation: After another wash step, the chemiluminescent substrate is added to the wells.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.

  • Data Analysis: The luminescence signal is normalized to the control wells, and the IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start plate_prep Prepare Histone-Coated 96-Well Plate start->plate_prep compound_prep Prepare Serial Dilutions of Test Compounds plate_prep->compound_prep reaction_setup Set Up PARP1 Enzymatic Reaction compound_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Add Streptavidin-HRP & Chemiluminescent Substrate incubation->detection read_plate Measure Chemiluminescence detection->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro PARP1 inhibition assay.

Conclusion and Future Directions

The data presented in this guide indicates that novel PARP inhibitors based on the naphthyridine scaffold, such as YHP-836, demonstrate potent inhibition of both PARP1 and PARP2, with efficacy comparable to the established standard, Olaparib. The development of such compounds is a promising avenue for expanding the arsenal of targeted cancer therapies. Further research should focus on the selectivity profile of these novel inhibitors across the broader PARP family and their in vivo efficacy and safety profiles. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of PARP inhibition.

References

Navigating the Off-Target Landscape of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to its successful development. This guide provides a framework for analyzing the off-target effects of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, a scaffold of growing interest in medicinal chemistry. While comprehensive public data on the off-target profile of this specific derivative class is limited, this document outlines the key considerations, relevant alternative compounds, and detailed experimental protocols for assessing selectivity.

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a key structural motif found in a variety of potent and selective inhibitors targeting diverse protein classes. Its rigid, bicyclic structure provides a valuable platform for generating compounds with specific pharmacological activities. Derivatives of this and related naphthyridine scaffolds have been developed as inhibitors of critical cellular signaling proteins, including Cyclin-Dependent Kinase 5 (CDK5), the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and HIV-1 integrase.[1][2][3] Given that many of these targets are protein kinases, a primary concern in their development is the potential for off-target activity against other kinases, due to the highly conserved nature of the ATP-binding site.

Comparative Analysis of Naphthyridine-Based Inhibitors

The following table summarizes the primary targets of various naphthyridine scaffolds, highlighting the therapeutic areas where this structural class has shown promise. The lack of extensive, publicly available kinome-wide screening data for these compounds underscores the importance of conducting such studies during drug development.

Scaffold FamilyPrimary Target(s)Therapeutic AreaKey Considerations for Off-Target Effects
Substituted 1,6-NaphthyridinesCDK5Kidney Disease, Neurodegenerative DisordersPotential for cross-reactivity with other CDKs and serine/threonine kinases.
1,5-Naphthyridine DerivativesALK5 (TGF-β Type I Receptor)Fibrosis, CancerSelectivity against other members of the TGF-β superfamily and the broader kinome is critical.
5,6,7,8-Tetrahydro-1,6-naphthyridine DerivativesHIV-1 Integrase (Allosteric Site)HIV/AIDSOff-target effects may be less predictable and require broader screening against diverse protein families beyond kinases.
2,8-Disubstituted-1,6-NaphthyridinesCDK8/19OncologyHigh potential for off-target effects on other CDK family members and the Mediator complex.

Experimental Protocols for Off-Target Profiling

To rigorously assess the off-target effects of this compound derivatives, a multi-faceted approach combining biochemical and cell-based assays is recommended.

Biochemical Kinase Profiling (e.g., KINOMEscan™)

This method provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase active site.[5]

Methodology:

  • Compound Preparation: The test compound is solubilized in DMSO to a stock concentration of 100 mM.

  • Assay Setup: Kinases from a comprehensive panel (e.g., 480+ kinases) are individually incubated with the test compound at a specified concentration (e.g., 1 µM) and an immobilized ligand in microtiter plates.

  • Competition Binding: The mixture is allowed to equilibrate.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction. Potent hits can be further evaluated by determining the dissociation constant (Kd).

G cluster_0 Biochemical Kinase Profiling Workflow Compound Compound Incubation Incubation & Competition Binding Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel (>480 Kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Wash Wash Unbound Components Incubation->Wash qPCR Quantification (qPCR) Wash->qPCR Data_Analysis Data Analysis (% Control, Kd) qPCR->Data_Analysis

Caption: Workflow for broad kinase off-target screening.

Cell-Based Target Engagement Assays (e.g., NanoBRET™)

These assays confirm that a compound can bind to its potential off-targets within a physiological cellular environment.

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound displaces the tracer, the BRET signal is reduced.[6]

Methodology:

  • Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a vector expressing the NanoLuc®-kinase fusion protein.

  • Assay Plating: Transfected cells are plated in 96- or 384-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound.

  • Tracer Addition: A fluorescent tracer specific for the kinase of interest is added.

  • Signal Measurement: After a brief incubation, the NanoBRET substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured using a specialized plate reader.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

G cluster_1 Cell-Based Target Engagement Logic No_Inhibitor No Inhibitor Tracer binds to NanoLuc-Kinase High BRET Signal Inhibitor_Present Inhibitor Present Inhibitor displaces Tracer Low BRET Signal Inhibitor Inhibitor Inhibitor->Inhibitor_Present:f1 Tracer Tracer Tracer->No_Inhibitor:f1 Kinase NanoLuc-Kinase Kinase->No_Inhibitor:f1 Kinase->Inhibitor_Present:f1

Caption: Principle of competitive cell-based target engagement assays.

Cellular Phosphorylation Assays

This functional assay measures the ability of a compound to inhibit the activity of a kinase in a cellular context by quantifying the phosphorylation of a known downstream substrate.

Principle: Following cell stimulation to activate a specific signaling pathway, the cells are lysed, and the level of phosphorylation of a specific substrate of the kinase of interest is measured, typically using an antibody-based method like ELISA or Western blotting.[7]

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of the test compound for a defined period.

  • Cell Stimulation: The signaling pathway of interest is activated using a specific growth factor or stimulus.

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Phospho-Substrate Quantification: The concentration of the phosphorylated substrate is measured using a phospho-specific antibody in an ELISA format. A second antibody against the total (phosphorylated and unphosphorylated) substrate is used for normalization.

  • Data Analysis: The ratio of phosphorylated to total substrate is calculated, and the IC50 value for the inhibition of substrate phosphorylation is determined.

G cluster_2 Cellular Phosphorylation Assay Pathway Stimulus Pathway Stimulus (e.g., Growth Factor) Upstream_Kinase Upstream Kinase Stimulus->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Substrate Downstream Substrate Target_Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor->Target_Kinase Inhibitor Action

Caption: Signaling pathway context for a cellular phosphorylation assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of a compound's selectivity is crucial for mitigating potential toxicity and ensuring on-target efficacy. By employing a systematic approach that includes broad biochemical screening, confirmation of cellular target engagement, and functional cellular assays, researchers can build a comprehensive off-target profile. This guide provides the necessary framework and experimental details to enable a robust evaluation of these and other novel chemical entities, ultimately facilitating the development of safer and more effective medicines.

References

A Head-to-Head Comparison of the Synthesis Efficiency of Bromo-Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and synthetic methodologies is paramount to the efficient construction of complex molecular architectures. Bromo-heterocycles are a cornerstone of modern synthetic chemistry, serving as versatile precursors in a multitude of cross-coupling reactions. This guide provides an objective, data-driven comparison of the synthesis efficiency of various bromo-heterocycles in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

The reactivity of a bromo-heterocycle in a cross-coupling reaction is a nuanced interplay of electronic and steric factors, largely dictated by the nature of the heterocyclic core and the position of the bromine atom. This guide aims to elucidate these differences through the presentation of quantitative data from peer-reviewed studies, offering a valuable resource for reaction planning and optimization.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for the formation of C(sp²)–C(sp²) bonds due to the low toxicity of the requisite organoboron reagents and the ease of byproduct removal. The efficiency of this reaction, however, can vary significantly depending on the bromo-heterocycle employed.

Below is a comparison of yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with phenylboronic acid under similar reaction conditions.

Bromo-heterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801285
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O100678
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801292
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802495
3-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802488
2-BromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801251
3-BromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801245
4-Bromo-1H-imidazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O1001285
4-Bromo-1H-pyrazolePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O1001886

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the bromo-heterocycle can significantly influence the efficiency of this transformation. The following table summarizes the yields for the amination of various bromo-heterocycles with aniline.

Bromo-heterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃/BINAPNaOtBuToluene1001695
3-BromopyridineAnilinePd(OAc)₂/XPhosCs₂CO₃Toluene1102488
4-BromopyridineAnilinePd₂(dba)₃/BINAPNaOtBuToluene1001698
2-BromothiopheneAnilinePd(OAc)₂/XantphosCs₂CO₃Dioxane1202485
5-BromoindoleAnilinePd₂(dba)₃/tBuXPhosK₃PO₄Toluene/H₂O651685[1]
4-Bromo-1H-pyrazoleMorpholinePd(dba)₂/tBuDavePhosNaOtBuToluene902467[2][3]

Comparative Performance in Stille Coupling

For substrates with sensitive functional groups or significant steric hindrance, the Stille coupling can be a more robust alternative to the Suzuki-Miyaura reaction, often providing higher yields despite the toxicity concerns associated with organotin reagents.

Bromo-heterocycleStannaneCatalystSolventTemp. (°C)Yield (%)
2-BromothiophenePhenyltributylstannanePd(PPh₃)₄Toluene10094[4]
3-BromothiophenePhenyltributylstannanePd(PPh₃)₄Toluene10090[4]
2-BromofuranPhenyltributylstannanePd(PPh₃)₄Toluene10085[4]
3-BromofuranPhenyltributylstannanePd(PPh₃)₄Toluene10082[4]
4-BromopyridinePhenyltributylstannanePd(PPh₃)₄Toluene10047[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromo-heterocycles

A mixture of the bromo-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., dioxane/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Bromo-heterocycles

In a glovebox, a reaction tube is charged with the bromo-heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the specified temperature (typically 80-120 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.

General Procedure for Stille Coupling of Bromo-heterocycles

To a flame-dried Schlenk flask under an inert atmosphere are added the bromo-heterocycle (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent (e.g., toluene, 5 mL). The mixture is degassed and then heated to the desired temperature (typically 90-110 °C) until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Workflow and Relationships

Experimental_Workflow reagents Weigh and combine bromo-heterocycle, coupling partner, catalyst, and base in a reaction vessel inert_atm Establish inert atmosphere (e.g., Ar or N2) reagents->inert_atm solvent Add degassed solvent inert_atm->solvent reaction Heat and stir for specified time solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, dilute, and perform aqueous workup monitoring->workup Complete purification Purify by column chromatography workup->purification product Characterize pure product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Suzuki Coupling 4-Bromopyridine 4-Bromopyridine 2-Bromopyridine 2-Bromopyridine 2-Bromothiophene 2-Bromothiophene 3-Bromopyridine 3-Bromopyridine 3-Bromothiophene 3-Bromothiophene 2-Bromofuran 2-Bromofuran 3-Bromofuran 3-Bromofuran High Reactivity High Reactivity High Reactivity->4-Bromopyridine Generally >85% yield High Reactivity->2-Bromopyridine Generally >85% yield High Reactivity->2-Bromothiophene Generally >85% yield Moderate Reactivity Moderate Reactivity Moderate Reactivity->3-Bromopyridine ~75-90% yield Moderate Reactivity->3-Bromothiophene ~75-90% yield Lower Reactivity Lower Reactivity Lower Reactivity->2-Bromofuran <60% yield Lower Reactivity->3-Bromofuran <60% yield

Caption: Relative reactivity of various bromo-heterocycles in Suzuki-Miyaura coupling.

Decision_Flowchart start Target Molecule Synthesis cn_bond C-N bond formation? start->cn_bond sensitive_fg Sensitive functional groups or steric hindrance? boronic_acid_stable Is the corresponding boronic acid stable and available? sensitive_fg->boronic_acid_stable No stille Stille Coupling sensitive_fg->stille Yes suzuki Suzuki Coupling boronic_acid_stable->suzuki Yes boronic_acid_stable->stille No buchwald Buchwald-Hartwig Amination cn_bond->sensitive_fg No (C-C bond) cn_bond->buchwald Yes

Caption: Decision flowchart for selecting a suitable cross-coupling reaction.

References

Benchmarking New Tetrahydronaphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often involves the synthesis and evaluation of new chemical entities that promise enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Among these, tetrahydronaphthyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent activity against various biological targets. This guide provides an objective comparison of new tetrahydronaphthyridine derivatives against established drugs, supported by experimental data, to aid researchers in the evaluation of these next-generation compounds.

I. CXCR4 Antagonists: A New Tetrahydronaphthyridine Derivative versus Known Inhibitors

The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in cancer progression and metastasis, making it a prime target for therapeutic intervention. A novel 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, herein referred to as Compound 30 , has been developed and benchmarked against the known CXCR4 antagonists, AMD11070 and TIQ15 .[1]

Data Presentation

The following table summarizes the comparative performance of Compound 30 against AMD11070 and TIQ15, highlighting its potency, permeability, and oral bioavailability.

CompoundCXCR4 Antagonism IC50 (nM)HIV Entry Inhibition IC50 (nM)PAMPA Permeability (nm/s)Oral Bioavailability (% FPO) in Mice
Compound 30 24730927
AMD11070 ---< 5
TIQ15 ---1

Data sourced from J Med Chem. 2022 Mar 10;65(5):4058-4084.[1]

Experimental Protocols

CXCR4 Calcium Flux Assay:

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by the natural ligand of CXCR4, SDF-1α.

  • Cell Culture: CHO cells stably expressing the human CXCR4 receptor are cultured in appropriate media.

  • Compound Preparation: Test compounds (Compound 30, AMD11070, TIQ15) are prepared in a series of dilutions.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then incubated with the test compounds at various concentrations.

    • SDF-1α is added to stimulate the CXCR4 receptor.

    • The change in fluorescence, corresponding to the intracellular calcium levels, is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA):

This assay assesses the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Application: The test compound is added to the donor wells of the plate.

  • Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The permeability coefficient is calculated based on the compound concentrations and incubation time.

Mandatory Visualization

CXCR4 Signaling Pathway

CXCR4_Signaling_Pathway SDF1 SDF-1α (Ligand) CXCR4 CXCR4 Receptor SDF1->CXCR4 G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Migration Cell Migration Ca_release->Cell_Migration ERK ERK PKC->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: Simplified CXCR4 signaling pathway upon ligand binding.

II. RORγt Inverse Agonists: A Tetrahydronaphthyridine Derivative in Context

Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of T helper 17 (Th17) cell differentiation and is a key target for autoimmune diseases. The tetrahydronaphthyridine derivative, TAK-828F , has been identified as a potent and selective RORγt inverse agonist.[2] This section provides a comparative overview of TAK-828F's activity alongside other known RORγt modulators.

Data Presentation

The following table summarizes the inhibitory potency of TAK-828F and other RORγt antagonists on IL-17a gene expression in mouse Th17 cells.

CompoundIL-17a Inhibition at 100 nM (%)
TAK-828F > 90
VTP-23 > 90
XY018 ~30
SR2211 ~50

Data sourced from a study on RORγ inverse agonists/antagonists.[3]

Experimental Protocols

RORγt Radioligand Competition Binding Assay:

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).

  • Reagents: Recombinant human RORγt LBD, a tritiated RORγt ligand, and test compounds.

  • Assay Procedure:

    • The RORγt LBD is incubated with the tritiated ligand and varying concentrations of the test compound in an assay buffer.

    • The mixture is allowed to reach equilibrium.

    • The bound and free radioligand are separated (e.g., using a filter plate).

  • Data Measurement: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the test compound concentration.[4]

RORγt Co-factor Recruitment Assay:

This assay measures the ability of a compound to modulate the interaction between RORγt and a coactivator peptide.

  • Reagents: Recombinant RORγt LBD (often tagged, e.g., with GST), a labeled coactivator peptide (e.g., fluorescently labeled), and the test compound.

  • Assay Principle: The assay is typically performed in a fluorescence resonance energy transfer (FRET) or similar proximity-based format.

  • Assay Procedure:

    • The RORγt LBD and the labeled coactivator peptide are incubated with the test compound.

    • The proximity of the LBD and the coactivator peptide is measured by detecting the FRET signal.

  • Data Analysis: Inverse agonists will disrupt the interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.[4]

Mandatory Visualization

Experimental Workflow for RORγt Inverse Agonist Benchmarking

RORgt_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_evaluation Candidate Evaluation binding_assay Radioligand Binding Assay (Determine IC50) cofactor_assay Co-factor Recruitment Assay (Confirm Inverse Agonism) binding_assay->cofactor_assay cellular_assay Th17 Differentiation Assay (Measure IL-17 Inhibition) cofactor_assay->cellular_assay animal_model Autoimmune Disease Model (e.g., EAE, Psoriasis) cellular_assay->animal_model pk_pd Pharmacokinetics/Pharmacodynamics (Assess Exposure and Target Engagement) animal_model->pk_pd lead_candidate Lead Candidate Selection pk_pd->lead_candidate

Caption: General workflow for benchmarking RORγt inverse agonists.

References

Safety Operating Guide

Prudent Disposal of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is paramount for ensuring laboratory safety and environmental protection. Due to the limited availability of comprehensive toxicological and hazard data for this compound, a cautious and conservative approach to its disposal is required.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this chemical, in line with general best practices for laboratory waste management.

Immediate Safety Considerations

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[1] Although detailed hazard information may be limited, the SDS will provide essential information on handling, personal protective equipment (PPE), and first aid measures.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5][6]

  • Waste Classification: Treat this compound as a hazardous chemical waste. Due to the presence of a bromine atom, it should be classified as a halogenated organic compound.[7]

  • Containerization:

    • Use a dedicated, properly sealed, and clearly labeled waste container. The container must be in good condition, free of leaks or cracks.[4]

    • The container material should be compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as you begin accumulating the waste.[3]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][4]

    • Include the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[2]

    • Mark the appropriate hazard pictograms if known; if not, consult with your EHS department.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Segregate the container from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

    • Ensure the container is kept closed except when adding waste.[4]

  • Disposal Request:

    • Once the container is full or you no longer need to accumulate this waste, submit a hazardous waste pickup request to your institution's EHS department.[2]

    • Follow your institution's specific procedures for waste collection.

Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should also be disposed of as hazardous waste.[3] Place these items in a sealed bag or container, label it clearly as "Hazardous Waste: this compound contaminated debris," and dispose of it through your EHS program.

Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your EHS department.[3][4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste that should be adhered to as a precautionary measure.

ParameterGuidelineCitation
Sewer Disposal Prohibited for this compound.[2][4][5]
Trash Disposal Prohibited for this compound.[2][4][5]
Halogenated Waste Must be segregated from non-halogenated waste.[7]
Container Labeling Must include full chemical name, not abbreviations.[2][4]
Waste Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste.[3]

Experimental Workflow and Decision Making

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G start Start: 3-Bromo-5,6,7,8-tetrahydro- 1,6-naphthyridine Waste classify Classify as Hazardous Waste (Halogenated Organic) start->classify container Select Appropriate, Labeled Waste Container classify->container segregate Segregate from Incompatible Materials container->segregate store Store in Designated Satellite Accumulation Area segregate->store request Submit Pickup Request to Environmental Health & Safety (EHS) store->request end End: Proper Disposal by EHS request->end

Caption: Disposal workflow for this compound.

G is_hazardous Is the waste hazardous? can_neutralize Can it be neutralized in-lab? is_hazardous->can_neutralize Yes trash_disposal Regular Trash is_hazardous->trash_disposal No is_halogenated Is it a halogenated solvent? can_neutralize->is_halogenated No sewer_disposal Sewer Disposal (with permission) can_neutralize->sewer_disposal Yes halogenated_waste Collect in Halogenated Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in Non-Halogenated Waste Container is_halogenated->non_halogenated_waste No ehs_disposal Dispose through EHS halogenated_waste->ehs_disposal non_halogenated_waste->ehs_disposal

Caption: General laboratory chemical waste disposal decision tree.

References

Personal protective equipment for handling 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 625100-00-7). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The toxicological properties of this compound have not been thoroughly investigated, warranting cautious handling.[1] The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles or a face shield.[2][3]Protects against chemical splashes, dust, and vapors.
Skin Protection - Gloves: Chemical-resistant nitrile gloves. - Lab Coat: Standard full-length laboratory coat. - Footwear: Closed-toe shoes.Prevents direct skin contact.[1][4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1]
Respiratory Protection For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-level protection or if ventilation is inadequate, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1] Use should be part of a formal respiratory protection program.

Operational Plan: Handling and Experimental Protocols

All handling operations should be performed within a certified chemical fume hood to control airborne particulates and vapors.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean.

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Cover the work surface within the fume hood with disposable absorbent bench paper.[2]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid generating dust.[1][2]

    • Use a spatula for transfers.

    • If preparing a solution, slowly add the solid to the solvent within the fume hood.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated gloves in accordance with applicable laws.[1]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]

Workflow for Safe Chemical Handling

prep 1. Preparation - Don all PPE - Prepare fume hood - Verify safety equipment handling 2. Chemical Handling (Inside Fume Hood) - Weigh solid carefully - Transfer using spatula - Prepare solutions prep->handling Proceed post_handling 3. Post-Handling - Decontaminate surfaces - Clean equipment handling->post_handling Task Complete waste 4. Waste Segregation - Collect solid & liquid waste in separate, labeled containers post_handling->waste wash 6. Final Decontamination - Properly remove PPE - Wash hands thoroughly post_handling->wash disposal 5. Final Disposal - Store waste in designated area - Arrange pickup by licensed disposal company waste->disposal

Caption: Workflow for handling this compound.

Emergency Procedures

First Aid Measures:

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Spill Management:

  • Alert and Evacuate: Notify personnel in the immediate area. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain Spill: Wearing appropriate PPE, prevent further spread. Do not let the product enter drains.[1]

  • Clean-Up:

    • For solid spills, pick up and arrange disposal without creating dust.[1] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[1]

    • For liquid spills or solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place into a sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

This compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste contaminated with the compound (e.g., filter paper, contaminated gloves, empty containers) in a designated and clearly labeled hazardous waste container.

    • For liquid waste, use a separate, compatible container (e.g., high-density polyethylene or glass).[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and appropriate hazard pictograms.

  • Final Disposal:

    • Store waste containers in a designated, secure area.

    • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Arrange for pickup and disposal through a licensed professional waste disposal company.[1][5] Contaminated packaging should be disposed of as unused product.[1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.